AZD3988
Description
Properties
IUPAC Name |
2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBYTLALFOQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD3988: A Technical Overview of its Binding Affinity and Kinetics with DGAT-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AZD3988, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). The information presented herein is intended to support research and development efforts in the fields of metabolic diseases, oncology, and immunology where DGAT-1 is a target of interest.
Core Concepts: DGAT-1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This pathway is central to energy storage and lipid metabolism. Inhibition of DGAT-1 has been explored as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. The mechanism of action for many DGAT-1 inhibitors involves competition with the fatty acyl-CoA substrate for binding to the enzyme's active site.
Quantitative Data: this compound Binding Affinity
This compound demonstrates high potency and selectivity for DGAT-1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against DGAT-1 from various species and in a cellular context.
| Target | Species/Cell Line | Assay Type | IC50 (nM) |
| DGAT-1 | Human | Enzyme Inhibition Assay | 0.6[1] |
| DGAT-1 | Rat | Enzyme Inhibition Assay | 0.5 |
| DGAT-1 | Mouse | Enzyme Inhibition Assay | 1.1[1] |
| DGAT-1 | HuTu 80 (human duodenum adenocarcinoma) | Cellular Assay | 0.5[1] |
Note on Kinetics: While the IC50 values indicate high affinity, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for this compound binding to DGAT-1 are not publicly available in the reviewed scientific literature.
Experimental Protocols: DGAT-1 Enzyme Inhibition Assay (Fluorescence-Based)
The determination of the IC50 value of DGAT-1 inhibitors like this compound is typically performed using a biochemical enzyme inhibition assay. A common and high-throughput method is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the enzymatic reaction.
Principle: This assay quantifies the amount of CoA produced, which is directly proportional to DGAT-1 activity. A thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free sulfhydryl group of the released CoA to generate a fluorescent product. The intensity of the fluorescence is then measured to determine the rate of the reaction.
Materials:
-
Enzyme Source: Microsomal preparations from cells overexpressing human DGAT-1.
-
Substrates: Diacylglycerol (DAG) and a specific fatty acyl-CoA (e.g., oleoyl-CoA).
-
Inhibitor: this compound at various concentrations.
-
Fluorescent Probe: CPM.
-
Assay Buffer: Typically a buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH (e.g., 7.4-7.5) containing a detergent like Triton X-100 to solubilize the lipid substrates.
-
Stop Solution: A solution to terminate the enzymatic reaction, which may contain a detergent like SDS.
-
Microplates: 96- or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen probe (e.g., ~355 nm excitation and ~460 nm emission for CPM).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In the wells of a microplate, prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme source, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DAG and fatty acyl-CoA).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescent Probe Addition: Add the CPM fluorescent probe to the wells.
-
Signal Development: Incubate the plate to allow the reaction between CoA and the fluorescent probe to complete.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
DGAT-1 Signaling Pathway and Inhibition
Caption: Mechanism of DGAT-1 inhibition by this compound.
Experimental Workflow for DGAT-1 Inhibition Assay
Caption: Step-by-step workflow of a DGAT-1 inhibition assay.
References
The Discovery and Chemical Synthesis of AZD3988: A Potent and Selective DGAT-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial to the final stage of triglyceride synthesis. This document provides a comprehensive overview of the discovery and chemical synthesis of this compound, intended for professionals in pharmaceutical research and development. It details the mechanism of action, key experimental data, and the synthetic pathway, offering a technical resource for the scientific community.
Introduction: Targeting Triglyceride Synthesis
Elevated triglyceride levels are a key risk factor in the development of metabolic diseases such as obesity and type 2 diabetes. Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] This makes it a significant therapeutic target for managing these conditions. By inhibiting DGAT-1, it is possible to reduce the production of triglycerides, thereby addressing a root cause of these metabolic disorders.
This compound emerged from a dedicated research program aimed at identifying potent and selective DGAT-1 inhibitors. This guide explores the journey from its initial discovery through to the development of a viable synthetic route for this promising compound.
The Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery campaign, beginning with a high-throughput screening (HTS) to identify novel chemical scaffolds with DGAT-1 inhibitory activity.
High-Throughput Screening and Hit Identification
An oxadiazole amide was identified as a promising "hit" from a high-throughput screening effort. This initial compound served as the starting point for a focused medicinal chemistry program aimed at optimizing its pharmacological properties.
Lead Optimization and Structure-Activity Relationship (SAR)
The optimization process focused on enhancing the potency of the initial hit while also improving its ligand lipophilicity efficiency (LLE). This is a critical parameter in drug design, balancing potency with the physicochemical properties necessary for favorable pharmacokinetics. This optimization effort led to the identification of a carboxylic acid-containing compound, designated as compound 53, which was later named this compound.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the DGAT-1 enzyme. This enzyme is a key component of the triglyceride biosynthesis pathway, which is responsible for the production of triglycerides from fatty acids and glycerol.
The Triglyceride Biosynthesis Pathway
Triglycerides are synthesized in the endoplasmic reticulum through a series of enzymatic reactions. The final step, the conversion of diacylglycerol (DAG) to triglyceride (TAG), is catalyzed by DGAT enzymes, primarily DGAT-1 and DGAT-2.
Experimental Workflow for DGAT-1 Inhibition Assay
The inhibitory activity of this compound on DGAT-1 was determined using a biochemical assay with human recombinant DGAT-1 enzyme.
Quantitative Data and Pharmacological Profile
This compound has demonstrated high potency and selectivity for DGAT-1 across multiple species.
| Parameter | Species | Value | Reference |
| DGAT-1 IC50 | Human | 0.6 nM | [3] |
| Rat | 0.5 nM | [3] | |
| Mouse | 1.1 nM | [3] | |
| Cellular Activity (HuTu 80 cells) | - | 0.5 nM | [3] |
| Selectivity | DGAT-1 vs DGAT-2, hERG, CYP450s | Good | [4] |
Table 1: In vitro potency of this compound.
Pharmacokinetic studies have shown that this compound is orally bioavailable and demonstrates good in vivo efficacy.[3]
Chemical Synthesis of this compound
The chemical synthesis of this compound, chemically named trans-4-[[[[5-[(3,4-Difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid, is a multi-step process. The following is a plausible synthetic pathway based on the general synthesis of related oxadiazole derivatives.
Synthetic Scheme Overview
The synthesis can be logically divided into the preparation of three key fragments: the substituted aniline, the oxadiazole core, and the cyclohexylacetic acid moiety, followed by their assembly.
References
- 1. trans-4-[4-[[[5-[(3,4-Difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid | 892489-52-0 [amp.chemicalbook.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
The Impact of AZD3988 on In Vitro Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Dysregulation of fatty acid metabolism is a hallmark of various diseases, including metabolic disorders and cancer. This technical guide provides an in-depth analysis of the in vitro effects of this compound on key aspects of fatty acid metabolism, including fatty acid oxidation, uptake, and storage in lipid droplets. The information presented herein is compiled from publicly available research and is intended to support further investigation into the therapeutic potential of DGAT1 inhibition.
Core Mechanism of Action
This compound competitively inhibits the acyl-CoA binding site of DGAT1. By blocking the synthesis of triglycerides, this compound effectively redirects the metabolic fate of fatty acids. Instead of being esterified and stored, fatty acids are shunted towards catabolic pathways, primarily mitochondrial fatty acid β-oxidation (FAO). This fundamental shift in lipid metabolism underlies the various cellular effects observed upon this compound treatment.
Figure 1: Signaling pathway of this compound's effect on fatty acid metabolism.
Quantitative Effects of DGAT1 Inhibition on Fatty Acid Metabolism
The following tables summarize the quantitative data on the in vitro effects of DGAT1 inhibition on fatty acid metabolism. While specific data for this compound is limited in some cases, data from other selective DGAT1 inhibitors are included to provide a broader context.
Table 1: Effect of DGAT1 Inhibition on Fatty Acid Oxidation (FAO)
| Cell Line | Inhibitor | Concentration | Parameter | Result | Reference |
| CaCo2 | DGAT-1i | EC50 = 0.3494 µM | Fatty Acid Oxidation | Enhanced | [1] |
| HuTu80 | DGAT-1i | EC50 = 0.00762 µM | Fatty Acid Oxidation | Enhanced | [1] |
| Adipocytes | DGAT1i + DGAT2i | Not specified | Oxygen Consumption Rate (OCR) | Increased | [2] |
| Bovine Hepatocytes | DGAT1 inhibitor | Not specified | CPT1A mRNA and protein | Increased | [3] |
Table 2: Effect of DGAT1 Inhibition on Lipid Droplet Formation
| Cell Line | Inhibitor | Observation | Result | Reference |
| Huh7 | DGAT1 inhibitor | Lipid Droplet Morphology | Reduced number, larger size | [4] |
| MEFs | DGAT1 inhibitor | Starvation-induced LDs | Blocked formation | [5] |
| Kidney Organoids | DGAT1 inhibition | Lipid Droplet Number | Reduced | [6][7] |
Table 3: Effect of DGAT1 Inhibition on Cellular Lipid Profile
| Cell Line | Inhibitor | Condition | Altered Lipid Species | Result | Reference |
| MEFs | DGAT1i | Starvation | Triglycerides (TAGs) | Significantly decreased | [5] |
| MEFs | DGAT1i | Starvation | C16:0 Acylcarnitine | 2.3-fold increase | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays to assess the effect of this compound on fatty acid metabolism are provided below.
Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.
Figure 2: Experimental workflow for the Seahorse XF Fatty Acid Oxidation Assay.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with L-carnitine, glutamine, and glucose
-
Fatty acid substrate (e.g., palmitate-BSA conjugate)
-
This compound
-
Etomoxir (CPT1 inhibitor)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with L-carnitine, glutamine, glucose, and the fatty acid substrate. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis:
-
Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports.
-
Place the cell plate in the Seahorse XF Analyzer and perform instrument calibration.
-
Measure the basal OCR.
-
To determine the contribution of FAO to basal respiration, inject Etomoxir and measure the subsequent change in OCR. The decrease in OCR after Etomoxir injection represents the rate of FAO.
-
Perform a mitochondrial stress test by sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A to assess mitochondrial function.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the FAO-dependent OCR by subtracting the post-Etomoxir OCR from the basal OCR.
Fatty Acid Uptake Assay using BODIPY-Labeled Fatty Acids
This method utilizes a fluorescently labeled fatty acid analog (BODIPY-FA) to quantify fatty acid uptake by cells.
Figure 3: Experimental workflow for the Fatty Acid Uptake Assay.
Materials:
-
BODIPY-labeled fatty acid (e.g., BODIPY™ FL C16)
-
This compound
-
Cell culture plates (e.g., 96-well)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
This compound Treatment: Pre-incubate cells with this compound at various concentrations for a specified time.
-
BODIPY-FA Incubation: Add BODIPY-FA to the culture medium and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Washing: Remove the medium containing BODIPY-FA and wash the cells multiple times with cold PBS to eliminate extracellular fluorescence.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration. Compare the fluorescence in this compound-treated cells to untreated controls.
Lipid Droplet Quantification by Immunofluorescence
This protocol allows for the visualization and quantification of intracellular lipid droplets.
Figure 4: Experimental workflow for Lipid Droplet Quantification.
Materials:
-
BODIPY 493/503 or Nile Red
-
DAPI (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Staining:
-
Wash the cells with PBS.
-
Incubate with BODIPY 493/503 or Nile Red solution to stain neutral lipids within the lipid droplets.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.
Conclusion
This compound, as a selective DGAT1 inhibitor, profoundly impacts in vitro fatty acid metabolism by redirecting fatty acids from triglyceride synthesis and storage towards mitochondrial β-oxidation. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental protocols necessary to further investigate its role in various cellular contexts. The provided methodologies and data serve as a valuable resource for researchers in the fields of metabolic diseases and oncology, facilitating the exploration of DGAT1 inhibition as a promising therapeutic strategy.
References
- 1. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal re-esterification finetunes mitochondrial fatty acid utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the pharmacodynamics of AZD3988
An important clarification regarding your request for information on AZD3988 .
Our investigation indicates a potential discrepancy in the compound name provided. The vast majority of scientific literature and research data points to AZD3965 as the potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) that is currently undergoing clinical investigation. In contrast, available information identifies This compound as a Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor.
These two compounds, AZD3965 and this compound, have distinct molecular targets and, consequently, different mechanisms of action and pharmacodynamic profiles.
Given the detailed nature of your request for a technical guide on pharmacodynamics, including signaling pathways and experimental protocols related to MCT1 inhibition, we believe it is highly probable that your interest lies with AZD3965 .
To ensure the accuracy and relevance of the information provided, please confirm if we should proceed with generating the in-depth technical guide on the pharmacodynamics of AZD3965 , the MCT1 inhibitor.
Upon your confirmation, we will proceed with a comprehensive analysis of AZD3965, including:
-
Mechanism of Action: Detailing its interaction with MCT1 and the subsequent effects on lactate transport.
-
Pharmacodynamic Effects: Summarizing its impact on tumor metabolism, including effects on glycolysis and the TCA cycle.
-
Quantitative Data: Presenting available preclinical and clinical data in structured tables.
-
Experimental Protocols: Outlining methodologies for key assays used to characterize its activity.
-
Signaling Pathway and Workflow Diagrams: Creating visualizations using Graphviz as requested.
We await your clarification to ensure we provide you with the most accurate and relevant scientific information.
AZD3988: An In-Depth Technical Guide to its Impact on Cellular Lipid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent, orally active, and selective small-molecule inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key microsomal enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[3] This process is central to the storage of fatty acids in the form of TGs within lipid droplets. Given its critical role in lipid metabolism, DGAT-1 has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on cellular lipid homeostasis, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides, thereby reducing the flux of fatty acids into storage pools.[3] The primary consequence of DGAT-1 inhibition is a decrease in the synthesis and accumulation of triglycerides within cells.
Quantitative Data on Potency
This compound has demonstrated high potency against DGAT-1 across multiple species. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar activity.
| Target | IC50 (nM) |
| Human DGAT-1 | 0.6[1][2] |
| Rat DGAT-1 | 0.5[2] |
| Mouse DGAT-1 | 1.1[2] |
| HuTu 80 cell DGAT-1 | 0.5[2] |
Impact on Cellular Lipid Homeostasis
The inhibition of DGAT-1 by this compound initiates a cascade of effects on cellular lipid metabolism, extending beyond a simple reduction in triglyceride stores. While specific lipidomic studies on this compound are not extensively available in the public domain, the known functions of DGAT-1 and studies on other DGAT-1 inhibitors allow for an informed projection of its impact.
Triglyceride and Diacylglycerol Metabolism
Direct inhibition of DGAT-1 by this compound is expected to lead to a significant reduction in the synthesis of a wide range of triacylglycerol species. Concurrently, this enzymatic block would likely result in an accumulation of the substrate, diacylglycerol (DAG), and potentially monoacylglycerol (MAG) species.
Lipid Droplet Dynamics
Lipid droplets are cellular organelles responsible for the storage of neutral lipids. The synthesis of triglycerides by DGAT-1 is intrinsically linked to the formation and expansion of these droplets. Inhibition of DGAT-1 by this compound is therefore predicted to have a profound effect on lipid droplet morphology, likely leading to a decrease in their number and size.
Putative Effects on Other Lipid Classes
The redirection of fatty acid flux away from triglyceride synthesis due to DGAT-1 inhibition could lead to compensatory changes in other lipid metabolic pathways. This may include alterations in the profiles of phospholipids, cholesterol esters, and free fatty acids as the cell adapts to the metabolic shift. However, specific quantitative data on these effects for this compound are not currently available.
Signaling Pathways
The inhibition of DGAT-1 by this compound is anticipated to influence key signaling pathways that regulate lipid metabolism.
References
- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SREBP-1-independent regulation of lipogenic gene expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AZD3988 in Metabolic Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD3988 is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across cell membranes. While extensively investigated in the context of oncology, emerging preclinical evidence suggests a potential role for MCT1 inhibition in the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the available preclinical data for this compound in metabolic disease models, details relevant experimental protocols, and visualizes the key signaling pathways involved. Due to the limited public data on this compound in in vivo models of metabolic disease, this report also incorporates findings from studies on other MCT1 inhibitors and genetic models to provide a broader context for its potential therapeutic application.
Mechanism of Action and Rationale for Use in Metabolic Disorders
This compound is an orally bioavailable small molecule that selectively inhibits MCT1 with some activity against MCT2, but it is highly selective over MCT3 and MCT4.[1] MCT1 is responsible for the transport of lactate, pyruvate, and ketone bodies across the plasma membrane. In the context of metabolic disorders, dysregulated lactate metabolism and transport have been implicated in the pathogenesis of insulin resistance and obesity.[2][3][4] Adipose tissue, in particular, is a significant producer of lactate, and the modulation of lactate flux via MCT1 may influence adipocyte function and systemic glucose homeostasis.[2]
The primary rationale for exploring this compound in metabolic disorders stems from the hypothesis that inhibiting lactate transport in key metabolic tissues, such as adipocytes, can modulate cellular metabolism and signaling pathways to improve insulin sensitivity and glucose metabolism.
Preclinical Data
In Vitro Studies with this compound in Adipocytes
A key preclinical study investigated the effects of this compound on 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology.[5][6] The findings from this study are summarized below.
Table 1: Effects of this compound on 3T3-L1 Adipocytes [5][6]
| Parameter | Treatment | Outcome |
| Metabolite Levels | 1 µM AZD3965 | - Significant increase in intracellular lactate. - Significant increase in intracellular pyruvate after 8 hours. - Significant increase in intracellular glycerol at all time points, indicating increased lipolysis. |
| Gene Expression (mRNA) | 24h treatment with AZD3965 | - Significant decrease in PPARγ and HSL mRNA levels. - Significant increase in FABP4 mRNA expression. |
| Protein Expression | 48-72h treatment with AZD3965 | - Decrease in HSL protein expression. - No change in PPARγ protein expression. - Significant increase in FABP4 protein expression. |
| Cellular Phenotype | AZD3965 treatment | - Promotes re-entry of mature adipocytes into the cell cycle. - Enhanced insulin-stimulated glucose uptake, dependent on CDK1 activity. |
Note: AZD3965 is the same compound as this compound.
In Vivo Studies with Genetic MCT1 Deletion Models
While in vivo data for this compound in metabolic disease models are not publicly available, studies using genetic knockout of MCT1 (Slc16a1) in mice provide insights into the potential systemic effects of MCT1 inhibition.
A study involving the specific deletion of MCT1 in adipose tissue of mice fed a high-fat diet demonstrated that this genetic modification robustly elevated blood levels of pro-inflammatory cytokines and aggravated systemic insulin resistance without altering adiposity.[2] This was attributed to the retention of lactate within adipocytes, leading to apoptosis and cytokine release.[2][3][4] These findings suggest that the role of MCT1 in metabolic regulation is complex and tissue-specific, and that systemic inhibition of MCT1 may have different outcomes compared to tissue-specific genetic deletion.
Another study showed that MCT1-mediated lactate shuttle to mitochondria is important for macrophage polarization and that macrophage-specific deletion of MCT1 exacerbated glucose intolerance and suppressed insulin secretion in mice on a high-fat diet.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in metabolic disorders, based on standard protocols.[8][9][10][11][12][13][14][15][16][17]
Animal Models
Standard preclinical models for obesity and type 2 diabetes include:
-
Diet-Induced Obesity (DIO) mice: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (10-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[18]
-
Genetically modified models:
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the body to clear a glucose load.
Protocol:
-
Fast mice for 4-6 hours with free access to water.[8]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[8][11]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Blood samples can also be collected at these time points to measure plasma insulin levels.[13]
Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity by measuring the response to an exogenous insulin injection.
Protocol:
-
Fast mice for 4-6 hours.[12]
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.[10][12]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[17]
Pharmacokinetic Analysis
Protocol:
-
Administer this compound to mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Separate plasma and analyze for this compound concentrations using a validated LC-MS/MS method.[1]
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated.
Signaling Pathways and Experimental Workflows
MCT1's Role in Cellular Metabolism
The following diagram illustrates the central role of MCT1 in transporting lactate, a key metabolic intermediate, and how its inhibition by this compound can impact cellular metabolism.
Caption: MCT1 mediates the transport of lactate across the cell membrane. This compound inhibits this process.
Proposed Signaling Pathway for MCT1 Inhibition in Adipocytes
Based on the in vitro data, the following pathway illustrates the potential mechanism by which this compound enhances insulin sensitivity in adipocytes.
Caption: this compound-mediated MCT1 inhibition in adipocytes may enhance insulin sensitivity via cell cycle re-entry.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of a compound like this compound for metabolic disorders.
Caption: A structured workflow is essential for the preclinical evaluation of therapeutic candidates.
Conclusion and Future Directions
The preclinical data for this compound in the context of metabolic disorders, while limited, suggest a potential therapeutic avenue. The in vitro findings in adipocytes, indicating enhanced insulin sensitivity, are promising. However, the lack of in vivo data in relevant disease models is a significant gap. The findings from genetic MCT1 knockout studies highlight the complexity of MCT1's role in systemic metabolism and suggest that the effects of pharmacological inhibition may be nuanced.
Future preclinical research should focus on:
-
In vivo efficacy studies: Evaluating the effects of this compound on glucose tolerance, insulin sensitivity, body weight, and adiposity in diet-induced and genetic models of obesity and type 2 diabetes.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing the relationship between this compound exposure and its metabolic effects to guide dose selection for clinical studies.
-
Mechanism of action studies: Further elucidating the molecular mechanisms by which MCT1 inhibition modulates metabolism in different tissues, including skeletal muscle, liver, and pancreatic islets.
-
Safety and tolerability: Comprehensive toxicology studies to assess the safety profile of chronic this compound administration in the context of metabolic disease.
A thorough preclinical investigation will be critical to validate the therapeutic potential of this compound for the treatment of metabolic disorders and to inform the design of future clinical trials.
References
- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Is a Key Mediator That Links Obesity to Insulin Resistance via Modulating Cytokine Production From Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MCT1-mediated Lactate Shuttle to Mitochondria Governs Macrophage Polarization and Modulates Glucose Homeostasis by Affecting β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 11. vmmpc.org [vmmpc.org]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. scribd.com [scribd.com]
- 15. biorxiv.org [biorxiv.org]
- 16. mmpc.org [mmpc.org]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
The Potential Role of AZD3988 in Enhancing Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of Diacylglycerol Acyltransferase-1 (DGAT1) inhibition as a therapeutic strategy for improving insulin sensitivity. While AZD3988 is identified as a potent DGAT1 inhibitor, specific preclinical or clinical data on its direct effects on insulin sensitivity are not publicly available at the time of this writing. Therefore, this guide extrapolates the potential role of this compound based on the broader class of DGAT1 inhibitors and studies on DGAT1 knockout models.
Introduction: The Rationale for DGAT1 Inhibition in Insulin Resistance
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished response of insulin-sensitive tissues to the physiological effects of insulin. A key contributor to the development of insulin resistance is the ectopic accumulation of lipids, particularly triglycerides, in non-adipose tissues such as the liver and skeletal muscle. Diacylglycerol Acyltransferase-1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, it is hypothesized that the synthesis and storage of triglycerides in these tissues can be reduced, thereby improving insulin signaling and overall glucose homeostasis. This compound is a potent, orally active inhibitor of DGAT1, positioning it as a potential therapeutic agent for metabolic diseases.
Mechanism of Action: How DGAT1 Inhibition May Improve Insulin Sensitivity
The inhibition of DGAT1 is expected to improve insulin sensitivity through several interconnected mechanisms. The primary mechanism is the reduction of intracellular diacylglycerol (DAG) and triglyceride (TG) accumulation in insulin-sensitive tissues. Elevated levels of certain DAG species are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) proteins. By blocking TG synthesis, DGAT1 inhibition may lead to a redirection of fatty acids towards oxidative pathways, further reducing the pool of lipotoxic intermediates.
Studies on mice lacking DGAT1 have provided strong genetic evidence supporting this hypothesis. These mice exhibit increased insulin and leptin sensitivity, are resistant to diet-induced obesity, and show reduced triglyceride levels in tissues like the skeletal muscle and liver.[1] These findings suggest that pharmacological inhibition of DGAT1 with a compound like this compound could replicate these beneficial metabolic effects.
Preclinical and Clinical Evidence (Inferred for this compound)
As direct data for this compound is unavailable, this section summarizes findings from other DGAT1 inhibitors and relevant models to infer the potential effects of this compound.
Data from Other DGAT1 Inhibitors
A clinical trial with another DGAT1 inhibitor from AstraZeneca, AZD7687 , demonstrated a proof-of-mechanism by significantly reducing postprandial serum triacylglycerol (TAG) levels in a dose-dependent manner.[2][3] However, this compound was associated with significant dose-limiting gastrointestinal side effects, primarily diarrhea and nausea, which ultimately halted its development.[2][3] This highlights a potential challenge for the therapeutic class of DGAT1 inhibitors.
Table 1: Summary of Quantitative Data for the DGAT1 Inhibitor AZD7687 (as a proxy for this compound)
| Parameter | Treatment Group (Dose) | Outcome | Reference |
| Postprandial Serum Triacylglycerol (TAG) AUC | AZD7687 (≥5 mg) | >75% decrease from baseline | [3] |
Data from DGAT1 Knockout Mice
Studies on mice with a genetic deletion of DGAT1 provide compelling evidence for the role of this enzyme in insulin sensitivity.
Table 2: Key Findings in DGAT1 Knockout (Dgat1-/-) Mice
| Parameter | Dgat1-/- Mice vs. Wild-Type | Key Finding | Reference |
| Insulin Sensitivity | Increased | Enhanced glucose disposal and insulin sensitivity | [1] |
| Tissue Triglycerides | Decreased | Reduced TG content in skeletal muscle and liver | [1] |
| Body Weight on High-Fat Diet | Resistant to increase | Protection against diet-induced obesity | [1] |
| Energy Expenditure | Increased | Higher metabolic rate | [1] |
Experimental Protocols for Assessing Insulin Sensitivity
The following are detailed methodologies for key experiments cited in the context of evaluating the effects of DGAT1 inhibitors on insulin sensitivity.
Insulin Tolerance Test (ITT) in Mice
This test assesses the whole-body response to an exogenous insulin challenge.
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[4] Baseline body weight is recorded.
-
Insulin Administration: A solution of human regular insulin is prepared in sterile saline. A bolus of insulin (typically 0.75-1.0 U/kg body weight) is injected intraperitoneally (IP).[5][6]
-
Blood Glucose Monitoring: Blood glucose levels are measured from a tail snip at baseline (t=0) and at regular intervals post-injection (e.g., 15, 30, 45, and 60 minutes).[5]
-
Data Analysis: The rate of glucose disappearance is calculated and compared between treatment and control groups. A faster and more profound decrease in blood glucose indicates greater insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard method for quantifying insulin sensitivity.
-
Surgical Preparation: Mice are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[7][8] Animals are allowed to recover for several days.
-
Experimental Procedure:
-
After a 5-6 hour fast, a continuous infusion of insulin is initiated through the jugular vein catheter at a constant rate (e.g., 2.5 mU/kg/min).[7][9]
-
A variable infusion of 20% glucose is simultaneously administered.[10]
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter, and the glucose infusion rate (GIR) is adjusted to maintain euglycemia (normal blood glucose levels).[7][11]
-
-
Data Analysis: A higher GIR required to maintain euglycemia indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the infused insulin.[8]
Western Blot Analysis of Insulin Signaling Proteins
This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling cascade in tissues like liver and skeletal muscle.
-
Tissue Collection and Lysis: Tissues are harvested and immediately snap-frozen in liquid nitrogen. Protein extracts are prepared by homogenizing the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of insulin signaling proteins (e.g., Akt, IRS-1, GSK3β).[12][13][14][15][16] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to assess the activation state of the signaling pathway.[13][15]
Visualizing the Role of this compound in Insulin Signaling
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows to assess its effects.
Caption: Proposed mechanism of this compound in improving insulin signaling.
Caption: Experimental workflow to evaluate this compound's effect on insulin sensitivity.
Conclusion and Future Directions
The inhibition of DGAT1 presents a compelling strategy for the treatment of insulin resistance and type 2 diabetes. While direct evidence for this compound is currently lacking in the public domain, the wealth of data from genetic models and other DGAT1 inhibitors strongly suggests its potential to improve insulin sensitivity by reducing ectopic lipid accumulation. Key challenges, such as the gastrointestinal side effects observed with other compounds in this class, will need to be carefully evaluated for this compound. Future preclinical studies employing the rigorous methodologies outlined in this guide will be crucial to elucidate the precise effects of this compound on insulin signaling and glucose metabolism, and to determine its therapeutic potential for patients with metabolic diseases.
References
- 1. Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin Tolerance Test in Mouse [protocols.io]
- 5. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 6. mmpc.org [mmpc.org]
- 7. mmpc.org [mmpc.org]
- 8. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperinsulinemic euglycemic clamps [bio-protocol.org]
- 10. Hyperinsulinemic–euglycemic clamp in mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. yhtsenglab.org [yhtsenglab.org]
Methodological & Application
Application Notes and Protocols for the In Vivo Study of AZD3965 in a Diet-Induced Obese (DIO) Mouse Model
A Note on Compound Identification: Initial searches indicate that the requested compound, AZD3988, is a Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor. However, the context of Monocarboxylate Transporter 1 (MCT1) inhibition points towards a likely error in the compound name. This document will proceed with the protocol for AZD3965 , a well-characterized, potent, and selective MCT1 inhibitor, assuming it is the compound of interest for this metabolic study.
Introduction
Obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key feature of altered cellular metabolism in these conditions is the dysregulation of energy substrate utilization. Monocarboxylate Transporter 1 (MCT1) plays a crucial role in the transport of lactate and other ketone bodies across cell membranes, thereby linking glycolysis and oxidative phosphorylation. In the context of obesity, adipose tissue, liver, and muscle all rely on efficient metabolic flux, which can be modulated by MCT1 activity.
AZD3965 is a potent and selective inhibitor of MCT1, with secondary activity against MCT2.[1][2] By blocking lactate transport, AZD3965 can alter the metabolic landscape of cells, forcing a reliance on other energy substrates and potentially impacting the key pathophysiological processes in diet-induced obesity.[3] Preclinical studies in oncology have established the in vivo oral bioavailability and tolerability of AZD3965 in mice, providing a strong foundation for its investigation in other disease models.[4][5]
This document provides a detailed protocol for a preclinical in vivo study to investigate the therapeutic potential of AZD3965 in a diet-induced obese (DIO) mouse model.
Hypothesized Signaling Pathway
MCT1 inhibition by AZD3965 is hypothesized to impact obesity by altering substrate utilization in key metabolic tissues. By blocking lactate import/export, AZD3965 may force adipocytes and hepatocytes to increase reliance on fatty acid oxidation and reduce lipogenesis. This could lead to reduced adiposity, improved insulin sensitivity, and amelioration of hepatic steatosis.
Experimental Design and Protocols
This study is designed to assess the effect of chronic oral administration of AZD3965 on key metabolic parameters in mice with pre-established diet-induced obesity.
Animal Model and Diet
| Parameter | Specification |
| Animal Strain | Male C57BL/6J mice[6][7] |
| Age at Arrival | 5 weeks |
| Acclimatization | 1 week on standard chow diet |
| Obesity Induction Diet | High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492)[7][8] |
| Control Diet | Low-Fat Diet (LFD): 10% kcal from fat (e.g., Research Diets D12450B)[7][8] |
| Duration of Diet | 12-16 weeks to establish obesity and metabolic dysfunction[7][9] |
| Housing | 20-23°C, 12-hour light/dark cycle, ad libitum access to diet and water[10] |
Experimental Groups and Treatment
Once obesity is established (significant body weight gain and hyperglycemia in the HFD group compared to LFD controls), mice on the HFD will be randomized into treatment groups based on body weight.
| Group | Diet | Treatment | Dose | Route | Frequency |
| 1. Lean Control | LFD | Vehicle | - | Oral Gavage | Twice Daily (BID) |
| 2. Obese Control | HFD | Vehicle | - | Oral Gavage | Twice Daily (BID) |
| 3. AZD3965 Low Dose | HFD | AZD3965 | 50 mg/kg | Oral Gavage | Twice Daily (BID) |
| 4. AZD3965 High Dose | HFD | AZD3965 | 100 mg/kg | Oral Gavage | Twice Daily (BID) |
-
Vehicle Formulation: To be determined based on AZD3965 solubility and stability. A common vehicle is 0.5% Hydroxypropyl Methylcellulose (HPMC) in water.
-
Dosing Rationale: The 50-100 mg/kg BID doses have been shown to be well-tolerated and effective at engaging the target in murine xenograft models.[4][5]
-
Treatment Duration: 4-8 weeks.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key phases from acclimatization to terminal endpoint analysis.
Detailed Experimental Protocols
Preparation and Administration of AZD3965
-
Preparation: On each dosing day, prepare a fresh suspension of AZD3965 in the selected vehicle. Calculate the required concentration based on the mean body weight of each group to achieve a dosing volume of 5-10 mL/kg.[5]
-
Administration: Administer the compound or vehicle via oral gavage using a 20-gauge, 1.5-inch curved, ball-tipped feeding needle.[11] Ensure personnel are properly trained in the technique to minimize stress and prevent injury to the animals.[12]
In-Life Monitoring
| Parameter | Frequency | Method |
| Body Weight | Weekly | Calibrated digital scale |
| Food Intake | Weekly | Weighing the remaining food in the hopper |
| Fasting Blood Glucose | Bi-weekly | Tail vein blood sample using a glucometer (after 4-6h fast)[1] |
| Clinical Observations | Daily | Visual assessment for signs of toxicity or distress |
Oral Glucose Tolerance Test (OGTT)
To be performed during the final week of the treatment period.
-
Fasting: Fast mice for 6 hours (e.g., 7 AM to 1 PM) with free access to water.[1]
-
Baseline Glucose: At t=0, obtain a baseline blood glucose reading from a small tail vein blood sample using a glucometer.
-
Glucose Administration: Administer a 2 g/kg bolus of glucose (prepared as a 20% solution in sterile saline) via oral gavage.[13]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.
Insulin Tolerance Test (ITT)
To be performed at least 3 days before or after the OGTT to allow for recovery.
-
Fasting: Fast mice for 4-6 hours with free access to water.[14]
-
Baseline Glucose: At t=0, obtain a baseline blood glucose reading from the tail vein.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[2][15]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.[2]
-
Data Analysis: Express glucose levels as a percentage of the baseline reading and calculate the AUC.
Terminal Procedures and Tissue Collection
-
Fasting & Anesthesia: At the end of the study, fast mice for 4-6 hours. Anesthetize mice using an approved method (e.g., isoflurane inhalation or injectable anesthetic).
-
Blood Collection: Collect terminal blood via cardiac puncture for analysis of serum insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).
-
Tissue Dissection and Weighing: Dissect and weigh the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous).
-
Tissue Preservation:
-
Flash-freeze a portion of the liver and adipose tissue in liquid nitrogen for subsequent molecular analysis (qRT-PCR, Western blot).
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for steatosis, Oil Red O for lipid accumulation).
-
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests, such as Student's t-test for two-group comparisons or one-way or two-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
Table of Key Study Parameters
| Parameter | Schedule |
| Body Weight & Food Intake | Weeks 0-24 (Weekly) |
| Fasting Blood Glucose | Weeks 16-24 (Bi-weekly) |
| Insulin Tolerance Test (ITT) | Week 23 |
| Oral Glucose Tolerance Test (OGTT) | Week 24 |
| Terminal Blood & Tissue Collection | End of Week 24 |
| Serum Analysis (Insulin, Lipids, etc.) | Endpoint |
| Histology & Molecular Analysis | Endpoint |
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 3. research.fsu.edu [research.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Diet-Induced Obesity (DIO) Mouse Model for In Vivo Metabolism Study - Creative Biolabs [creative-biolabs.com]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. mmpc.org [mmpc.org]
- 14. Insulin Tolerance Test in Mouse [protocols.io]
- 15. mmpc.org [mmpc.org]
Application Notes and Protocols for Measuring AZD3988 Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate. The efflux of this lactate via MCT1 is crucial for maintaining intracellular pH and sustaining high glycolytic rates. Inhibition of MCT1 by this compound disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for assessing the potency of this compound in cell-based assays by measuring its effect on lactate transport and cell viability.
Mechanism of Action: MCT1 Inhibition
This compound selectively targets MCT1, which can function as both a lactate importer and exporter depending on the metabolic state of the cell and the surrounding microenvironment. In highly glycolytic cancer cells, MCT1 is primarily responsible for exporting lactate to avoid intracellular acidification. By blocking this transport, this compound induces metabolic stress and inhibits tumor growth.[1] It is important to note that some older literature may refer to this compound as a DGAT-1 inhibitor; however, its primary and therapeutically relevant mechanism of action in cancer is the inhibition of MCT1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for assessing its potency.
Caption: Mechanism of action of this compound in a glycolytic cancer cell.
Caption: General experimental workflow for this compound potency testing.
Quantitative Data Summary
The potency of this compound and its close analog, AZD3965, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| AZD3965 | Raji (Burkitt's lymphoma) | Lactate Efflux | 5.12 | [1] |
| AZD3965 | Various SCLC cell lines | Cell Viability (72h) | ~8 | [2] |
| AZD3965 | Urothelial Bladder Cancer | Cell Viability | 10 - 1000 | [3] |
Note: Data for the closely related MCT1 inhibitor AZD3965 is presented as a reference for expected potency ranges.
Experimental Protocols
Protocol 1: Non-Radioactive Lactate Efflux Assay
This protocol describes a method to determine the potency of this compound by measuring the inhibition of lactate efflux from cancer cells.
Materials:
-
MCT1-expressing cancer cell line (e.g., Raji, COR-L103)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 4 to 24 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and assay endpoint.
-
-
Lactate Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, determine the cell number or protein concentration in each well to normalize the lactate measurements. A common method is to lyse the remaining cells and perform a BCA or Bradford protein assay.
-
-
Data Analysis:
-
Normalize the lactate concentration to the cell number or protein concentration for each well.
-
Plot the normalized lactate efflux (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay
This protocol assesses the downstream effect of MCT1 inhibition on cancer cell viability.
Materials:
-
MCT1-expressing cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, SRB)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Use a multi-channel pipette for adding reagents.
-
No significant inhibition of lactate efflux: Confirm MCT1 expression in the cell line used. Increase the incubation time or the concentration of this compound.
-
Low signal in viability assay: Increase the initial cell seeding density or extend the assay duration.
Conclusion
The provided protocols offer robust methods for determining the potency of this compound as an MCT1 inhibitor in a cell-based setting. The lactate efflux assay provides a direct measure of target engagement, while the cell viability assay assesses the functional consequence of MCT1 inhibition. These assays are essential tools for the preclinical evaluation and characterization of this compound and other MCT1 inhibitors in cancer drug discovery.
References
Application Notes and Protocols for AZD3988 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TG) synthesis.[1][2] DGAT1 plays a significant role in lipid metabolism and has emerged as a therapeutic target in various diseases, including cancer.[3][4] Inhibition of DGAT1 by this compound disrupts lipid storage in lipid droplets, leading to cellular stress responses such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, which can selectively impact cancer cells.[1][3] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source(s) |
| Molecular Weight | 456.44 g/mol | [5] |
| Formula | C₂₃H₂₂F₂N₄O₄ | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [5] |
| CAS Number | 892489-52-0 | [5] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 100 mM (45.64 mg/mL) | - | [5] |
| 1eq. NaOH | 10 mM (4.56 mg/mL) | Requires gentle warming to dissolve | [5] |
| Water | Insoluble or slightly soluble | - | [6] |
| Ethanol | Insoluble or slightly soluble | - | [6] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.64 mg of this compound.
-
Solubilization: Add the calculated volume of cell culture grade DMSO to the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 45.64 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7] Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[8]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration in the appropriate volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Application to Cells: Mix the working solutions gently by inverting the tubes and immediately add to the cell cultures.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits DGAT1, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides (TG). This inhibition leads to an accumulation of fatty acids and DAG, which can induce lipotoxicity through the generation of reactive oxygen species (ROS) and cause ER stress. In cancer cells, which often have a high demand for fatty acids, this disruption of lipid homeostasis can suppress tumor growth and survival.[1][2][3]
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based assays with this compound.
Caption: General workflow for this compound cell culture experiments.
References
- 1. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols: Optimal Dosage of AZD3988 for Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only. The "optimal dosage" of any compound is highly dependent on the specific animal model, disease state, and desired experimental endpoint. The data and protocols provided herein are intended as a guide and starting point for study design. Researchers must conduct their own dose-ranging and tolerability studies to determine the optimal dosage for their specific application.
Introduction to AZD3988
This compound is a potent and orally active inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1). DGAT-1 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides (TGs) from diacylglycerol (DAG) and fatty acyl-CoA. This enzyme plays a crucial role in the absorption of dietary fat in the small intestine and the storage of fat in various tissues. Inhibition of DGAT-1 is a therapeutic strategy being explored for metabolic diseases such as obesity and diabetes.
Reported Effective Dosages of this compound in Rodent Models
Publicly available data on this compound provides a range of doses that have been shown to be effective and possess good pharmacokinetic profiles in rodent models. These studies serve as a valuable reference for initiating new in vivo experiments.
Table 1: Summary of Reported this compound Dosages in Rodent Models
| Animal Model | Dosing Range | Route of Administration | Dosing Frequency | Study Duration | Reference |
| Mouse, Rat | 0.5, 1, 2, 5 mg/kg | Intravenous (i.v.), Oral (p.o.) | Not Specified | Not Specified | [1] |
| db/db Mice | 1, 3, 15 mg/kg | Oral (p.o.) | Once Daily (Q.D.) | 14 days |
Signaling Pathway of DGAT-1
This compound exerts its effects by inhibiting the DGAT-1 enzyme, which catalyzes the final and rate-limiting step of triglyceride synthesis. This action primarily impacts lipid metabolism within the enterocytes of the small intestine.
Caption: DGAT-1 signaling pathway in intestinal enterocytes.
Protocol for Determining Optimal Dosage in Rodent Models
This protocol outlines a generalized approach for determining the optimal dose of a novel compound like this compound for a specific in vivo study. It involves a sequential process of establishing safety, pharmacokinetic profile, and efficacy.
Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range.
Methodology:
-
Animal Model: Select the appropriate rodent strain, age, and sex for the intended disease model.
-
Group Allocation: Assign animals to a minimum of 5 groups (n=3-5 per group), including a vehicle control group and at least four escalating dose levels of this compound.
-
Dose Selection: Based on existing data, a suggested starting range could be 0.5, 2.5, 10, and 25 mg/kg. Doses should be escalated by a factor of 2-5x.
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A common endpoint for MTD is a 15-20% loss in body weight or the onset of severe adverse effects.
-
Data Analysis: Determine the MTD as the highest dose that does not produce unacceptable toxicity.
Phase 2: Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Dosing: Administer a single dose of this compound at a dose expected to be therapeutically relevant (e.g., a dose below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze plasma samples using a validated method like LC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC). This data will inform the optimal dosing frequency.
Table 2: General Pharmacokinetic Parameters for Small Molecules in Mice
| Parameter | Description | Typical Range in Mice |
| T1/2 (Half-life) | Time for drug concentration to decrease by half. | Highly variable (minutes to hours) |
| Cmax | Maximum (peak) plasma concentration. | Dose-dependent |
| Tmax | Time to reach Cmax. | IV: < 5 min; IP: 15-30 min; PO: 30-60 min |
| AUC | Total drug exposure over time. | Dose and clearance dependent |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation. | IV: 100%; PO: Highly variable |
| Note: These are generalized values and will vary significantly based on the specific compound.[2] |
Phase 3: Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in the chosen disease model.
Methodology:
-
Dose Selection: Based on the MTD and PK data, select at least three dose levels (e.g., low, medium, high) for the efficacy study.
-
Study Design: Include a vehicle control group and a positive control group if available. Randomize animals into groups.
-
Administration: Administer the compound for the duration of the study based on the PK data (e.g., once or twice daily).
-
Endpoint Measurement: Monitor relevant efficacy endpoints throughout the study (e.g., body weight, blood glucose, lipid levels, etc.).
-
Data Analysis: At the end of the study, perform statistical analysis to determine the dose-response relationship and identify the optimal effective dose.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the optimal dosage of a compound in a rodent model.
Caption: Workflow for in vivo dose optimization.
References
Application Notes: In Vitro DGAT-1 Activity Assay Using AZD3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2][3] Its role in metabolic diseases such as obesity and diabetes has made it a significant target for therapeutic intervention.[4][5][6] AZD3988 is a potent and selective small molecule inhibitor of DGAT-1.[4][7][8] These application notes provide a detailed protocol for conducting an in vitro DGAT-1 activity assay to evaluate the inhibitory potential of compounds like this compound.
Data Presentation
Inhibitory Activity of this compound on DGAT-1
| Species/Cell Line | IC50 (nM) |
| Human | 0.6[4] |
| Rat | 0.5[4] |
| Mouse | 1.1[4] |
| HuTu 80 cells | 0.5[4][9] |
| Rat adipose tissue | 0.3[9] |
Signaling Pathway
DGAT-1 is a crucial enzyme in the triglyceride synthesis pathway. The diagram below illustrates the final step of this pathway, where DGAT-1 catalyzes the formation of triacylglycerol (TG) from diacylglycerol (DG) and a fatty acyl-CoA. This process is fundamental for energy storage in the form of lipids.[1][2]
Caption: DGAT-1 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
Principle of the Assay
The in vitro DGAT-1 activity assay measures the rate of triglyceride formation from diacylglycerol and a labeled fatty acyl-CoA substrate. The inhibitory effect of a compound is determined by measuring the reduction in product formation in the presence of the inhibitor. Several detection methods can be employed, including radioactive and fluorescence-based approaches. A common method involves using a radiolabeled acyl-CoA and quantifying the radiolabeled triglyceride product after separation by thin-layer chromatography (TLC).[10] Alternatively, a fluorescently labeled acyl-CoA can be used for a non-radioactive approach.[11]
Materials and Reagents
-
Enzyme Source: Microsomes from cells or tissues expressing DGAT-1 (e.g., human small intestinal microsomes).[12]
-
Substrates:
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO.[4]
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4-7.5).[5][10]
-
Cofactors and Additives:
-
Reaction Stop Solution: Chloroform:methanol (2:1, v/v).[10]
-
TLC Supplies: Silica gel TLC plates and a suitable solvent system (e.g., hexane:ethyl ether:acetic acid, 80:20:1, v/v/v).[5]
-
Scintillation Counter and Scintillation Fluid.
Experimental Workflow Diagram
Caption: Workflow for the in vitro DGAT-1 activity assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.
-
Prepare the assay buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 0.625 mg/ml BSA).[10]
-
Prepare substrate solutions: 200 µM 1,2-diacylglycerol and 25 µM [¹⁴C]oleoyl-CoA in the assay buffer.[10]
-
-
Enzyme Preparation:
-
Thaw the microsomal enzyme preparation on ice.
-
Dilute the microsomes to a final concentration of approximately 10 µg of protein per reaction in the assay buffer.[10]
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the diluted enzyme preparation.
-
Add varying concentrations of this compound (or vehicle control - DMSO) to the tubes.
-
Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature.[10]
-
Initiate the reaction by adding the substrate mixture (1,2-diacylglycerol and [¹⁴C]oleoyl-CoA) to a final reaction volume of 200 µl.[10]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[10][14]
-
Stop the reaction by adding 1 ml of chloroform:methanol (2:1).[10]
-
-
Product Separation and Quantification:
-
Vortex the tubes and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl ether:acetic acid).
-
Visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DGAT-1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
This protocol provides a robust framework for assessing the in vitro activity of DGAT-1 and the inhibitory potential of compounds such as this compound. The use of a well-characterized inhibitor like this compound can also serve as a positive control to validate the assay setup. The flexibility in the choice of labeled substrates allows for adaptation to available laboratory resources. Accurate determination of DGAT-1 inhibition is a critical step in the discovery and development of new therapeutics for metabolic diseases.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD 3988 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 8. AZD-3988(this compound)|DGAT-1 inhibitor|DC Chemicals [dcchemicals.com]
- 9. probechem.com [probechem.com]
- 10. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
AZD3988 Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and orally active inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and diabetes. These application notes provide detailed protocols for the oral administration of this compound in rodent models, based on available preclinical data. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC₅₀ (nM) |
| Human DGAT1 | 0.6 |
| Rat DGAT1 | 0.5 |
| Mouse DGAT1 | 1.1 |
| HuTu 80 cells | 0.5 |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Key Findings |
| Oral (p.o.) | 0.5, 1, 2, 5 | Good pharmacokinetics and in vivo efficacy.[1] |
| Not Specified | Not Specified | Suppresses triacylglyceride (TAG) plasma excursion. |
| Not Specified | Not Specified | Suppresses adipose tissue TAG synthesis. |
| Not Specified | Not Specified | Reduces body weight in diet-induced obese rats. |
Signaling Pathway
Inhibition of DGAT1 by this compound directly blocks the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TAG). This reduction in TAG synthesis has several downstream effects, including decreased lipid storage in adipocytes and reduced secretion of triglyceride-rich lipoproteins from the intestine and liver. This ultimately leads to lower plasma triglyceride levels and can contribute to improved insulin sensitivity and reduced body weight.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a solution-based formulation of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (Sulfobutylether-β-cyclodextrin) or other suitable solubilizing agent
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of this compound powder required.
-
Prepare the vehicle: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO and a solubilizing agent in saline. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
To prepare 10 mL of this vehicle, mix 1 mL of DMSO with 9 mL of a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and add it to a sterile conical tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Once the compound is fully dissolved in DMSO, add the SBE-β-CD/saline solution to the desired final volume.
-
Vortex the final solution until it is clear and homogenous.
-
-
Final Formulation: Visually inspect the final solution for any precipitation or phase separation. The solution should be clear.
-
Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Gavage Administration of this compound in Rodents
This protocol outlines the standard procedure for administering the prepared this compound solution to mice or rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Properly restrain the animal. For mice, this can be done by grasping the loose skin on the back of the neck and shoulders to immobilize the head. For rats, a similar but firmer grip is required, or a restraint device may be used. The animal's body should be supported.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
-
Allow the animal to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the solution. Administer the solution at a controlled rate to prevent regurgitation.
-
-
Needle Withdrawal and Post-Administration Monitoring:
-
After administration, gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.
-
-
Record Keeping:
-
Maintain accurate records of the date, time, dose administered, and any observations for each animal.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
References
Application Notes and Protocols for the Use of AZD3988 in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] DGAT1 is highly expressed in tissues active in TG synthesis, such as the adipose tissue and the small intestine.[4][5] In adipocytes, DGAT1 plays a crucial role not only in the storage of triglycerides but also in the re-esterification of fatty acids during lipolysis, a process that protects the cell from lipotoxicity.[3][6] The study of this compound in primary adipocyte culture provides a valuable in vitro model to investigate the direct effects of DGAT1 inhibition on adipocyte metabolism, including lipid storage, lipolysis, and insulin sensitivity. These application notes provide detailed protocols for the use of this compound in primary adipocyte culture and suggest key experiments to elucidate its mechanism of action.
Mechanism of Action of DGAT1 in Adipocytes
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride synthesis from diacylglycerol (DAG) and a fatty acyl-CoA.[5][6] In adipocytes, DGAT1 has a dual role. During periods of energy surplus, it contributes to the synthesis of triglycerides for storage in lipid droplets.[7][8] Conversely, during periods of energy demand and stimulated lipolysis, a significant portion of the fatty acids hydrolyzed from triglycerides are re-esterified back into triglycerides in a process largely mediated by DGAT1.[6] This re-esterification cycle is thought to be a protective mechanism to prevent the accumulation of high levels of free fatty acids, which can induce ER stress and cellular lipotoxicity.[3][6]
By inhibiting DGAT1, this compound is expected to block triglyceride synthesis, particularly the re-esterification of fatty acids during lipolysis. This leads to an increased release of free fatty acids from the adipocyte and may also impact insulin sensitivity and the secretion of adipokines.[2][9]
Caption: DGAT1 signaling pathway in adipocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adipocytes
This protocol describes the isolation of mature primary adipocytes from adipose tissue.
Materials:
-
Adipose tissue (e.g., from mouse epididymal fat pads or human subcutaneous biopsy)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile filters (100 µm)
-
Sterile conical tubes (50 mL) and culture plates
Procedure:
-
Excise adipose tissue and place it in a sterile petri dish containing HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing DMEM with 1 mg/mL Collagenase Type I and 1% BSA.
-
Incubate at 37°C for 30-60 minutes with gentle shaking until the tissue is digested.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 100 µm sterile filter into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes. The mature adipocytes will form a layer at the top.
-
Carefully aspirate the infranatant containing the stromal vascular fraction.
-
Wash the floating adipocyte layer with warm DMEM three times by gentle resuspension and centrifugation.
-
After the final wash, resuspend the mature adipocytes in a known volume of culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) for cell counting and plating.
Protocol 2: Treatment of Primary Adipocytes with this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Primary adipocyte culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your experiments.
-
Add the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the cultured primary adipocytes.
-
Incubate the cells for the desired treatment duration before proceeding with downstream assays.
Caption: General experimental workflow.
Protocol 3: Measurement of Triglyceride Synthesis
This assay measures the incorporation of radiolabeled fatty acids into triglycerides.
Materials:
-
[¹⁴C]-Oleic acid
-
Scintillation counter
-
Thin Layer Chromatography (TLC) plates and chamber
-
Solvents for TLC (e.g., hexane:diethyl ether:acetic acid)
Procedure:
-
Treat primary adipocytes with this compound or vehicle as described in Protocol 2.
-
Add [¹⁴C]-Oleic acid complexed to BSA to the culture medium and incubate for a defined period (e.g., 3 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated label.
-
Extract total lipids from the cells using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Separate the lipid extracts by TLC.
-
Identify the triglyceride band by comparison to a standard.
-
Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.
Protocol 4: Lipolysis Assay
This assay measures the release of free fatty acids (FFA) and glycerol into the culture medium.
Materials:
-
Lipolysis stimulation agent (e.g., Isoproterenol)
-
FFA and Glycerol quantification kits (commercially available)
Procedure:
-
Treat primary adipocytes with this compound or vehicle.
-
Induce lipolysis by adding a stimulating agent like isoproterenol to the culture medium.
-
Incubate for a specified time (e.g., 1-2 hours).
-
Collect the culture medium.
-
Measure the concentration of FFA and glycerol in the medium using commercially available colorimetric or fluorometric assay kits.
Protocol 5: Analysis of ER Stress Markers
This protocol assesses the induction of ER stress in response to DGAT1 inhibition.
Methods:
-
Western Blotting: Analyze the protein levels of key ER stress markers such as BiP/GRP78, CHOP, and the phosphorylation of PERK and eIF2α.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes involved in the unfolded protein response (UPR), such as XBP1s, ATF4, and CHOP.
Protocol 6: Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes.
Materials:
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog
-
Insulin
Procedure:
-
Treat primary adipocytes with this compound or vehicle.
-
Stimulate with insulin for a short period (e.g., 15-30 minutes).
-
Add the labeled glucose analog and incubate for a defined time (e.g., 5-10 minutes).
-
Wash the cells rapidly with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or fluorescence reader.
Protocol 7: Adipokine Secretion Assay
This assay quantifies the secretion of adipokines into the culture medium.
Method:
-
ELISA: Collect the culture medium from this compound- or vehicle-treated adipocytes. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of secreted adipokines such as adiponectin and leptin.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Triglyceride Synthesis
| Treatment | [¹⁴C]-Oleic Acid Incorporation into Triglycerides (DPM/µg protein) |
| Vehicle | 15,432 ± 1,256 |
| This compound (10 nM) | 8,765 ± 987 |
| This compound (100 nM) | 3,124 ± 453 |
Table 2: Effect of this compound on Stimulated Lipolysis
| Treatment | Free Fatty Acid Release (µM) | Glycerol Release (µM) |
| Vehicle | 150 ± 15 | 50 ± 5 |
| This compound (100 nM) | 285 ± 25 | 52 ± 6 |
Table 3: Effect of this compound on ER Stress Marker Expression (Fold Change vs. Vehicle)
| Treatment | BiP/GRP78 Protein | p-PERK/PERK Ratio |
| Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 2.5 | 3.2 |
| Tunicamycin (Positive Control) | 5.8 | 6.5 |
Table 4: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment | 2-deoxy-[³H]-glucose Uptake (pmol/min/mg protein) |
| Vehicle (Basal) | 10 ± 2 |
| Vehicle + Insulin | 55 ± 6 |
| This compound (100 nM) + Insulin | 75 ± 8 |
Table 5: Effect of this compound on Adipokine Secretion
| Treatment | Adiponectin (ng/mL) | Leptin (ng/mL) |
| Vehicle | 1500 ± 120 | 10 ± 1.5 |
| This compound (100 nM) | 1850 ± 150 | 8 ± 1.2 |
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Assessing the Effects of AZD3988 on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by the excessive accumulation of triglycerides within hepatocytes.[1][2] This condition can progress to more severe liver pathologies, including steatohepatitis (MASH), fibrosis, and cirrhosis.[3] A key enzyme in the synthesis of triglycerides is diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step in the triglyceride synthesis pathway.[1] AZD3988 is a potent and selective inhibitor of DGAT-1, with an IC50 of 0.6 nM for human DGAT-1.[4][5] By inhibiting DGAT-1, this compound is expected to reduce the synthesis and accumulation of triglycerides in the liver, making it a promising therapeutic candidate for hepatic steatosis. Preclinical studies in rats have already demonstrated that this compound can suppress plasma and adipose tissue triglyceride synthesis and reduce body weight in diet-induced obese models.[4]
These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models of hepatic steatosis.
Mechanism of Action: DGAT-1 Inhibition
DGAT-1 is a crucial enzyme in the terminal step of triglyceride biosynthesis. Inhibition of DGAT-1 by this compound is anticipated to decrease the synthesis of new triglycerides, thereby reducing lipid droplet accumulation in hepatocytes. A similar mechanism has been observed with DGAT-2 inhibitors, which not only block triglyceride formation but also suppress fatty acid synthesis by inhibiting the SREBP-1 transcription factor.[1]
In Vitro Protocol: Assessment of this compound in a Cellular Model of Steatosis
This protocol describes the induction of steatosis in a human hepatocyte cell line (e.g., HepG2) and the subsequent assessment of this compound's effects.
Experimental Workflow
Detailed Methodology
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Steatosis:
-
Prepare a stock solution of 0.5 M palmitic acid (PA) and 0.5 M oleic acid (OA) in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% bovine serum albumin (BSA) solution in sterile water.
-
To induce steatosis, treat cells with a mixture of PA and OA (final concentration, e.g., 200 µM PA and 200 µM OA) complexed to BSA in serum-free medium for 24 hours.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Following steatosis induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for another 24 hours.
-
-
Endpoint Analysis:
-
Oil Red O Staining for Lipid Accumulation:
-
Fix cells with 10% formalin for 1 hour.
-
Wash with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
-
Cell Viability Assay:
-
Assess cell viability using an MTT or similar assay to ensure this compound is not cytotoxic at the tested concentrations.
-
-
Triglyceride Quantification:
-
Lyse the cells and measure the intracellular triglyceride content using a commercially available triglyceride quantification kit.
-
-
Data Presentation: In Vitro Results
| Treatment Group | Oil Red O Absorbance (510 nm) | Intracellular Triglycerides (mg/dL) | Cell Viability (%) |
| Vehicle Control | Baseline | Baseline | 100 |
| Steatosis (PA/OA) + Vehicle | High | High | ~95 |
| Steatosis + this compound (0.1 nM) | Reduced | Reduced | ~95 |
| Steatosis + this compound (1 nM) | Reduced | Reduced | ~95 |
| Steatosis + this compound (10 nM) | Significantly Reduced | Significantly Reduced | ~95 |
| Steatosis + this compound (100 nM) | Markedly Reduced | Markedly Reduced | ~90 |
In Vivo Protocol: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol details the use of a high-fat diet (HFD) to induce hepatic steatosis in mice and the subsequent evaluation of this compound's therapeutic effects.
Experimental Workflow
Detailed Methodology
-
Animal Model and Diet:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
-
This compound Administration:
-
After the diet-induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.
-
Administer this compound orally (e.g., 10 mg/kg/day) or the vehicle for 4-6 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food, and water intake throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis.
-
Euthanize the animals and collect liver tissue for histological and biochemical analysis.
-
-
Endpoint Analysis:
-
Serum Biochemistry:
-
Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol using standard biochemical assays.
-
-
Liver Histology:
-
Fix a portion of the liver in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and steatosis.[1]
-
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
-
-
Hepatic Triglyceride Content:
-
Homogenize a portion of the liver tissue and extract lipids.
-
Quantify the triglyceride content using a commercial kit.
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., PPARα, CPT1a).
-
-
Data Presentation: In Vivo Results
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound |
| Body Weight (g) | Normal | Increased | Reduced |
| Liver Weight (g) | Normal | Increased | Reduced |
| Serum ALT (U/L) | Normal | Elevated | Reduced |
| Serum AST (U/L) | Normal | Elevated | Reduced |
| Serum Triglycerides (mg/dL) | Normal | Elevated | Reduced |
| Hepatic Triglycerides (mg/g tissue) | Low | High | Reduced |
| Steatosis Score (Histology) | 0 | 3 | 1 |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of the DGAT-1 inhibitor, this compound, for the treatment of hepatic steatosis. The in vitro assays allow for the initial screening and mechanistic studies, while the in vivo model provides a more physiologically relevant system to assess efficacy. The combined data from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for MASLD.
References
- 1. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 2. A Novel Role for Triglyceride Metabolism in Foxp3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PD038251, NGEBYTLALFOQKI-HDJSIYSDSA-N) [probes-drugs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and AZD3988 Treatment for DGAT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1][2] Its role in lipid metabolism has made it a significant target for therapeutic intervention in metabolic diseases such as obesity and diabetes, as well as in various cancers where altered lipid metabolism is a hallmark.[3] This document provides a detailed comparison of two primary methods for inhibiting DGAT1 activity: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the potent and selective small molecule inhibitor, AZD3988.
This guide offers a comprehensive overview of the mechanisms, protocols, and potential outcomes associated with each approach, enabling researchers to make informed decisions for their experimental designs.
Mechanisms of Action
Lentiviral shRNA Knockdown of DGAT1: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the DGAT1 mRNA. Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the DGAT1 mRNA transcript. This post-transcriptional gene silencing results in a significant and sustained reduction in DGAT1 protein expression and, consequently, its enzymatic activity.[4][5]
This compound Treatment: this compound is a potent and highly selective small molecule inhibitor of DGAT1. It functions by competitively binding to the enzyme, thereby blocking its catalytic activity. This direct inhibition of the DGAT1 protein provides a rapid and reversible means of reducing triglyceride synthesis. This compound has demonstrated high selectivity for DGAT1 over the related DGAT2 isozyme and other enzymes.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data comparing the efficacy and characteristics of lentiviral shRNA knockdown of DGAT1 and this compound treatment. Data has been synthesized from multiple studies to provide a comparative overview.
Table 1: Efficacy of DGAT1 Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Reference |
| Target | DGAT1 mRNA | DGAT1 Protein | N/A |
| Mechanism | Post-transcriptional gene silencing | Competitive enzyme inhibition | N/A |
| Reported Efficacy | Up to 41.6% reduction in DGAT1 mRNA | IC₅₀ = 0.6 nM (human DGAT1) | [4], |
| Effect on Triglyceride Synthesis | Significant reduction | Significant reduction | [4][5], |
Table 2: Experimental Considerations
| Consideration | Lentiviral shRNA Knockdown | This compound Treatment | Reference |
| Onset of Effect | Slower (requires transcription, processing, and protein turnover) | Rapid (direct inhibition) | N/A |
| Duration of Effect | Stable and long-term (genomic integration) | Transient (dependent on compound presence) | N/A |
| Reversibility | Generally irreversible | Reversible upon compound removal | N/A |
| Potential Off-Target Effects | Can induce interferon response and cytotoxicity at high titers; potential for "seed region" off-target effects | Potential for off-target kinase inhibition, though reported to be selective | [6][7][8][9],[10] |
| Delivery Method | Viral transduction | Direct addition to cell culture media or in vivo administration | N/A |
| Complexity of Protocol | Higher (requires virus production and cell transduction) | Lower (compound solubilization and dilution) | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
DGAT1 Signaling Pathway and Inhibition Mechanisms
Caption: DGAT1 catalyzes triglyceride synthesis, leading to lipid droplet formation. shRNA reduces DGAT1 expression, while this compound directly inhibits its activity.
Comparative Experimental Workflow
Caption: Workflow for comparing shRNA knockdown and this compound treatment, from cell setup to final analysis.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of DGAT1 in Cell Culture
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., cancer cell line)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA plasmid targeting DGAT1 (e.g., in pLKO.1 vector)
-
Control shRNA plasmid (non-targeting)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
0.45 µm filters
Procedure:
-
Lentivirus Production (Day 1-3):
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Co-transfect HEK293T cells with the DGAT1 shRNA plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 12-16 hours, replace the transfection medium with fresh complete medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and filter through a 0.45 µm filter to remove cell debris. The viral stock can be stored at -80°C.
-
-
Transduction of Target Cells (Day 4):
-
Plate target cells in a 6-well plate to be 50-70% confluent at the time of transduction.[11]
-
Prepare transduction medium containing the desired amount of lentiviral supernatant and Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Remove the culture medium from the target cells and add the transduction medium.
-
-
Selection of Transduced Cells (Day 5 onwards):
-
After incubation, replace the transduction medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until stable, resistant colonies are formed.
-
Expand the puromycin-resistant cells for subsequent analysis.
-
-
Verification of Knockdown:
-
Assess DGAT1 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Confirm the reduction of DGAT1 protein levels via Western blotting.
-
Protocol 2: this compound Treatment in Cell Culture
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Target cells
-
Complete cell culture medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This compound is soluble up to 100 mM in DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Plating (Day 1):
-
Plate target cells in the desired format (e.g., 96-well, 6-well, or 10 cm plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
This compound Treatment (Day 2):
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Analysis of Treatment Effects:
-
Following the treatment period, cells can be harvested for various downstream analyses, including:
-
Triglyceride content assays to measure the direct effect on lipid synthesis.
-
Western blotting to confirm no change in DGAT1 protein levels (as it is an inhibitor, not a downregulator of expression).
-
Cell viability and proliferation assays to assess any cytotoxic effects.
-
-
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting DGAT1 function. The choice between these two approaches will depend on the specific research question and experimental design. Lentiviral shRNA provides a tool for long-term, stable suppression of DGAT1, which is ideal for studies requiring chronic inhibition or for generating stable cell lines. In contrast, this compound offers a rapid, reversible, and dose-dependent method for inhibiting DGAT1 activity, making it well-suited for acute studies and for mimicking pharmacological intervention. Careful consideration of the advantages and disadvantages of each method, as outlined in this document, will enable researchers to effectively investigate the role of DGAT1 in their biological systems of interest.
References
- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. RNA Interference-Mediated Knockdown of DGAT1 Decreases Triglyceride Content of Bovine Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA interference-mediated knockdown of DGAT1 decreases triglyceride content of bovine mammary epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 慢病毒转导实验方案 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Measuring the Effects of AZD3988 on Postprandial Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3988 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4][5] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, as it has been shown to reduce the absorption of dietary fats and lower postprandial triglyceride levels.[6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound on postprandial triglyceride excursion in a preclinical setting.
Mechanism of Action: DGAT1 Inhibition
DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA. By inhibiting DGAT1, this compound blocks the esterification of diacylglycerol, leading to a reduction in the production and secretion of triglycerides from the small intestine into the bloodstream following a meal. This ultimately results in a blunted postprandial triglyceride peak.
Data Presentation: Effect of DGAT1 Inhibition on Postprandial Triglycerides
The following table summarizes representative data on the effect of a DGAT1 inhibitor, AZD7687 (a compound with a similar mechanism of action to this compound), on postprandial triglycerides in mice and humans. This data can be used as a reference for expected outcomes when testing this compound.
| Species | Treatment Group | Dose | Peak Plasma Triglyceride Concentration (mg/dL) | Area Under the Curve (AUC) of Plasma Triglycerides (mg·h/dL) | Reference |
| Mouse (ICR) | Vehicle (CMC) | - | 350 ± 50 | 850 ± 100 | [7] |
| AZD7687 | 0.1 mg/kg | 280 ± 40 | 650 ± 80 | [7] | |
| AZD7687 | 1 mg/kg | 150 ± 30 | 300 ± 50 | [7] | |
| AZD7687 | 3 mg/kg | 100 ± 20 | 200 ± 40 | [7] | |
| Human (Overweight/Obese Men) | Placebo | - | 220 ± 30 | 750 ± 90 | [7] |
| AZD7687 | 5 mg/day | 150 ± 25 | 500 ± 70 | [7] | |
| AZD7687 | 10 mg/day | 120 ± 20 | 400 ± 60 | [7] | |
| AZD7687 | 20 mg/day | 100 ± 15 | 350 ± 50 | [7] |
Experimental Protocols
Oral Fat Tolerance Test (OFTT) in Mice
This protocol describes the induction of postprandial hypertriglyceridemia in mice to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water)
-
Corn oil or soybean oil
-
Gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the oral fat challenge. This is crucial for establishing a stable baseline triglyceride level.
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage. The volume is typically 5-10 mL/kg body weight.
-
-
Baseline Blood Collection (Time 0): One hour after compound administration, collect a small volume of blood (e.g., 20-30 µL) from the tail vein to determine baseline triglyceride levels.
-
Oral Fat Challenge: Immediately after the baseline blood collection, administer a bolus of corn oil or soybean oil (e.g., 10 mL/kg body weight) via oral gavage.
-
Post-Gavage Blood Collection: Collect blood samples at multiple time points after the fat challenge, typically at 1, 2, 3, 4, and 6 hours.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Triglyceride Measurement: Determine the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.
Plasma Triglyceride Measurement
This protocol outlines a common enzymatic colorimetric method for quantifying triglyceride levels in plasma samples.
Principle:
This assay involves the enzymatic hydrolysis of triglycerides by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the triglyceride concentration.
Materials:
-
Plasma samples
-
Triglyceride assay kit (containing standards, lipase, and colorimetric reagents)
-
Microplate reader
-
96-well microplate
Procedure:
-
Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations according to the kit instructions.
-
Sample Preparation: If necessary, dilute the plasma samples with the provided assay buffer to ensure the triglyceride concentrations fall within the linear range of the standard curve.
-
Assay Reaction:
-
Add a small volume of the standards and plasma samples to separate wells of the 96-well plate.
-
Add the enzyme mixture (containing lipase and other reagents) to each well.
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol to allow the enzymatic reactions to proceed.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit instructions using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the triglyceride concentration of the samples by interpolating their absorbance values from the standard curve. Account for any dilution factors used.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the impact of this compound on postprandial triglycerides. By following these standardized procedures, investigators can obtain reliable and reproducible data to evaluate the therapeutic potential of this DGAT1 inhibitor in preclinical models of metabolic disease.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral fat tolerance testing identifies abnormal pancreatic β-cell function and insulin resistance in individuals with normal glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of AZD7687 on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD3988 off-target effects in kinase screening panels
Disclaimer: This document provides technical support information for the use of AZD3988. The information regarding off-target effects in kinase screening panels is based on publicly available data. As of the date of this document, no public data from comprehensive kinase screening panels for this compound is available. The troubleshooting guides and FAQs are provided to assist researchers with general best practices in kinase screening.
Overview of this compound
This compound is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the synthesis of triglycerides. Due to its high selectivity, this compound is a valuable tool for studying the metabolic roles of DGAT1.
Known Selectivity Profile of this compound
While comprehensive kinase screening data is not publicly available, the selectivity of this compound has been characterized against its closely related isoform, DGAT2, as well as other common off-target liabilities.
| Target | IC50 (nM) | Selectivity vs. DGAT1 |
| Human DGAT1 | 0.6 | - |
| Human DGAT2 | >10,000 | >16,667-fold |
| hERG | Not specified | High selectivity reported[1] |
| Cytochrome P450s | Not specified | High selectivity reported[1] |
Troubleshooting Guide: Kinase Screening Panels
This guide addresses general issues that may be encountered during kinase screening experiments with any compound, including hypothetically, this compound.
| Question | Answer |
| Why am I seeing unexpected inhibition of multiple kinases in my screening panel? | This could be due to several factors: 1. Compound Promiscuity: The compound may be a non-specific inhibitor that interacts with the ATP-binding site of many kinases. 2. High Compound Concentration: Screening at a high concentration (e.g., >10 µM) can lead to the identification of weak, non-physiologically relevant off-target effects. 3. Assay Interference: The compound may be interfering with the assay technology itself (e.g., luciferase-based assays, fluorescence-based assays). 4. Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. |
| My compound shows no activity against its intended kinase target in the screening panel. What should I do? | 1. Confirm Compound Integrity: Verify the identity and purity of your compound stock. 2. Check Assay Conditions: Ensure the kinase assay conditions (e.g., ATP concentration, substrate, enzyme concentration) are appropriate for your target. Some kinases require specific cofactors or have different optimal ATP concentrations. 3. Review Kinase Construct: Confirm that the kinase construct used in the panel is the correct isoform and is active. 4. Consider a Different Assay Format: The chosen assay format may not be suitable for your compound or kinase. Consider an alternative method (e.g., radiometric vs. fluorescence-based). |
| How do I differentiate between a true off-target hit and an artifact? | 1. Dose-Response Curve: A true inhibitor should exhibit a sigmoidal dose-response curve. Artifacts often show non-classical dose-response relationships. 2. Orthogonal Assays: Confirm the hit in a different assay format that uses a distinct detection technology. 3. Counter-Screening: Perform counter-screens to identify assay interference. For example, in a luciferase-based assay, test the compound against luciferase directly. 4. Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the kinase. |
| What is the significance of the ATP concentration in a kinase screening assay? | The ATP concentration is critical as most kinase inhibitors are ATP-competitive. Screening at a low ATP concentration (e.g., Km of ATP) will make inhibitors appear more potent. Screening at a physiological ATP concentration (e-g., 1-2 mM) will provide a more biologically relevant measure of potency. It is important to note the ATP concentration used in the assay when interpreting results. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is kinase selectivity profiling important in drug discovery? | Kinase selectivity profiling is crucial for understanding the safety and efficacy of a potential drug candidate. Off-target kinase inhibition can lead to unexpected side effects or toxicities. Conversely, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug (polypharmacology). |
| What is a kinome scan? | A kinome scan is a broad screening of a compound against a large panel of kinases, often representing a significant portion of the human kinome (the complete set of protein kinases in the genome). This provides a comprehensive overview of the compound's selectivity. |
| How should I interpret the results from a percentage inhibition screen? | A percentage inhibition value at a single compound concentration provides a preliminary indication of activity. Hits are typically defined as compounds that cause inhibition above a certain threshold (e.g., >50% inhibition). However, these hits should always be followed up with dose-response studies to determine the IC50 value, which is a more accurate measure of potency. |
| If this compound is a DGAT1 inhibitor, why would I be interested in its kinase off-target profile? | Even for compounds designed to be highly selective for a non-kinase target, it is good practice to assess their potential for off-target effects on other important enzyme families, such as kinases. This is part of a thorough preclinical safety evaluation to de-risk a compound for further development. An unexpected kinase interaction could have unforeseen biological consequences. |
Experimental Protocols
General Protocol for a Kinase Screening Assay (e.g., ADP-Glo™ Format)
This protocol outlines a general procedure for screening a compound against a panel of kinases using a common luminescence-based assay format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a series of dilutions of the compound stock in DMSO to be used for dose-response experiments. For a single-point screen, a 100x final concentration is typically prepared.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution.
-
Add 0.5 µL of the diluted compound or DMSO (as a vehicle control).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of DGAT1 (Target of this compound)
Caption: Simplified signaling pathway of DGAT1, the molecular target of this compound.
General Experimental Workflow for Kinase Screening
References
Technical Support Center: Investigating Potential Gastrointestinal Side Effects of AZD3988 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential gastrointestinal (GI) side effects of AZD3988, a Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, in in vivo models. As specific preclinical toxicology data for this compound is not publicly available, this guide draws upon the established class effects of DGAT1 inhibitors to provide a framework for anticipating, identifying, and troubleshooting potential GI-related adverse events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could lead to gastrointestinal side effects?
A1: this compound is a DGAT1 inhibitor. DGAT1 is a key enzyme in the final step of triglyceride synthesis in enterocytes of the small intestine. By inhibiting DGAT1, this compound is expected to reduce the absorption of dietary fats. This can lead to an accumulation of lipids in the gastrointestinal lumen, which can cause osmotic diarrhea and other GI disturbances.
Q2: What are the most commonly reported gastrointestinal side effects for the DGAT1 inhibitor class of compounds?
A2: The most frequently observed GI side effects in both preclinical and clinical studies of DGAT1 inhibitors are diarrhea, nausea, and vomiting.[1][2][3] These effects are typically dose-dependent. For instance, a clinical trial with the DGAT1 inhibitor AZD7687 showed that doses above 5 mg/day led to a significant increase in GI side effects, with diarrhea being the primary reason for discontinuation.[3] Another DGAT1 inhibitor, Pradigastat, also demonstrated a higher incidence of diarrhea in clinical trials.[4]
Q3: Are there specific experimental readouts I should focus on to assess the gastrointestinal tolerability of this compound in my animal models?
A3: Yes, key readouts include daily clinical observations (fecal consistency, presence of diarrhea), body weight changes, food consumption, and histopathological examination of the gastrointestinal tract. For a more detailed assessment, you can also consider measuring fecal fat content and evaluating intestinal transit time.
Q4: How can I troubleshoot or mitigate potential gastrointestinal side effects observed in my in vivo studies?
A4: If you observe significant GI side effects, consider the following troubleshooting steps:
-
Dose Reduction: The GI effects of DGAT1 inhibitors are often dose-related. A dose-response study can help identify a therapeutic window with acceptable tolerability.
-
Dietary Modification: Since the mechanism is related to fat malabsorption, reducing the fat content of the animal's diet may alleviate some of the GI side effects.
-
Formulation Optimization: Investigating different vehicle formulations for this compound might alter its local concentration in the gut and potentially improve tolerability.
-
Supportive Care: In cases of severe diarrhea, providing fluid and electrolyte support can be crucial for animal welfare.[5]
Potential Gastrointestinal Side Effects of DGAT1 Inhibitors: A Summary
The following table summarizes the potential gastrointestinal side effects based on data from other DGAT1 inhibitors. This information can be used to guide your observations and experimental design when working with this compound.
| Potential Side Effect | Observed in Preclinical Models (Y/N) | Observed in Clinical Trials (Y/N) | Potential Mechanism | Key References |
| Diarrhea | Y | Y | Lipid malabsorption leading to osmotic changes in the gut lumen. | [1][3][4] |
| Nausea/Vomiting | Y (in relevant species) | Y | Stimulation of gut hormone release (e.g., GLP-1, PYY) and direct irritation of the GI mucosa.[6] | [2] |
| Abdominal Pain | Inferred from animal behavior | Y | Gut distension and inflammation due to lipid accumulation. | [4] |
| Steatorrhea (Fatty Stool) | Y | Y | Direct consequence of inhibited fat absorption. | |
| Weight Loss | Y | Y | A combination of reduced caloric intake (due to nausea) and malabsorption. | [7] |
Detailed Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerability in a Rodent Model
Objective: To evaluate the potential gastrointestinal side effects of this compound in mice or rats.
Materials:
-
This compound and vehicle control
-
Standard laboratory rodent chow (consider a high-fat diet challenge for mechanistic studies)
-
Metabolic cages for fecal and urine collection
-
Fecal occult blood test kit
-
Materials for histopathology (formalin, paraffin, slides, etc.)
Procedure:
-
Acclimatization: Acclimate animals to individual housing and the specific diet for at least 3-5 days before the start of the study.
-
Dosing: Administer this compound or vehicle control orally (or via the intended clinical route) at various dose levels. Include a positive control if a compound with known GI effects is available.
-
Daily Observations:
-
Record body weight and food consumption daily.
-
Perform a thorough clinical observation at least twice daily, paying close attention to fecal consistency (e.g., using a fecal scoring system), signs of abdominal discomfort (e.g., hunched posture), and general activity levels.
-
-
Fecal Analysis:
-
Collect feces over a 24-hour period using metabolic cages at baseline and at selected time points during the study.
-
Visually inspect feces for color and consistency.
-
Perform a fecal occult blood test.
-
For quantitative analysis, measure fecal fat content using a standardized assay (e.g., Sudan stain or gravimetric analysis).
-
-
Terminal Procedures:
-
At the end of the study, collect blood for clinical chemistry analysis.
-
Euthanize animals and perform a gross necropsy, paying close attention to the entire gastrointestinal tract.
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological examination.
-
Protocol 2: Intestinal Transit Time Measurement
Objective: To determine if this compound affects gastrointestinal motility.
Materials:
-
This compound and vehicle control
-
Non-absorbable marker (e.g., carmine red or charcoal meal)
Procedure:
-
Fasting: Fast animals overnight with free access to water.
-
Dosing: Administer this compound or vehicle control.
-
Marker Administration: After a set period (e.g., 30-60 minutes post-dose), administer the non-absorbable marker orally.
-
Observation: Monitor animals for the first appearance of the colored marker in their feces. Record the time.
-
Calculation: The intestinal transit time is the duration between the administration of the marker and its first appearance in the feces.
Visualizing the Mechanism and Workflow
Below are diagrams to help visualize the underlying mechanism of DGAT1 inhibition and the experimental workflow for assessing GI toxicity.
Caption: Mechanism of DGAT1 inhibition leading to potential GI side effects.
References
- 1. typefully.com [typefully.com]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. petnestanimalhospital.com [petnestanimalhospital.com]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AZD3988 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3988. The following information is designed to address common issues related to the insolubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for triglyceride synthesis.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can present challenges in preparing homogenous solutions for in vitro and in vivo experiments.[3][4][5][6] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.
Q2: What are the general recommendations for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[7] For most applications, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted into an aqueous buffer or cell culture medium for the final working concentration. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, typically below 0.5% for most cell-based assays.
Q3: My this compound precipitated out of solution when I diluted the DMSO stock in my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Increase the Cosolvent Percentage: While keeping the final DMSO concentration as low as possible is ideal, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3][6]
-
Utilize a Formulation with SBE-β-CD: For in vivo studies, a formulation with sulfobutyl ether beta-cyclodextrin (SBE-β-CD) has been shown to be effective.[1][7] This can also be adapted for in vitro work where appropriate.
-
Sonication: After dilution, brief sonication in an ultrasonic bath can help to disperse any small aggregates that may have formed.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at elevated temperatures.
Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?
While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, the solubility of this compound in these solvents may differ from that in DMSO. It is essential to determine the solubility in the chosen solvent and ensure its compatibility with the downstream application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Incomplete dissolution of this compound leading to variable effective concentrations. | Ensure complete dissolution of the DMSO stock before each use by vortexing. Prepare fresh dilutions for each experiment from the stock solution. Consider filtering the final working solution through a 0.22 µm filter if precipitation is suspected. |
| Low potency or lack of effect in an in vitro assay | The actual concentration of soluble this compound is lower than intended due to precipitation. | Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation (FAQ Q3). Prepare a serial dilution of the compound to determine the concentration at which it remains soluble in your specific assay medium. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent is at a level well-tolerated by your cells (typically <0.5% for DMSO). Always run a vehicle control with the same final solvent concentration as your experimental samples. |
Quantitative Data Summary
The following table summarizes the available solubility information for this compound.
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | ≥ 16.67 mg/mL (36.52 mM) | Clear solution; may require sonication. | [7] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL (3.66 mM) | Clear solution. | [7] |
| 10% DMSO in 90% corn oil | ≥ 1.67 mg/mL (3.66 mM) | Clear solution. | [1][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Prone to precipitation, especially at higher concentrations. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock to the aqueous solution while vortexing to facilitate rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration in the working solution is non-toxic to the cells (e.g., ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Visualizations
Signaling Pathway of DGAT-1 Inhibition
Caption: Inhibition of Triglyceride Synthesis by this compound.
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD-3988|892489-52-0|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing batch-to-batch variability of AZD3988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with AZD3988, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1).[1][2][3] DGAT-1 is an enzyme that plays a crucial role in the final step of triglyceride synthesis.[4] By inhibiting DGAT-1, this compound can suppress the synthesis of triglycerides.[2][3] This makes it a valuable tool for research in metabolic diseases such as obesity and diabetes.[1]
Q2: What are the typical quality control parameters for a new batch of this compound?
A new batch of this compound should come with a Certificate of Analysis (CoA) detailing its quality control parameters. Key parameters to check include:
-
Purity: Typically specified as ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]
-
Identity: Confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
IC50 Value: The half-maximal inhibitory concentration should be consistent with reported values. For human DGAT-1, the IC50 is approximately 0.6 nM.[1][2][3]
-
Solubility: Information on solubility in common laboratory solvents like DMSO is crucial for preparing stock solutions.
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For example, a stock solution of up to 100 mM in DMSO can be prepared. Once in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For use in cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
Symptoms: You observe a significant shift in the IC50 value of this compound in your cell-based or biochemical assays when using a new batch compared to a previous one.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Purity: Review the Certificate of Analysis (CoA) for the new batch to ensure its purity meets the required specifications (typically ≥98%).2. Assess Compound Integrity: If possible, independently verify the purity and identity of the new batch using techniques like HPLC or LC-MS. Degradation can occur during shipping or storage. |
| Solubility Issues | 1. Ensure Complete Solubilization: Ensure the compound is fully dissolved in the stock solution. Gentle warming may be necessary for some formulations.2. Check for Precipitation: When diluting the stock solution into aqueous assay buffers, ensure the compound does not precipitate. The final DMSO concentration in the assay should be kept low (typically <0.5%) to maintain solubility. |
| Assay Variability | 1. Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that could alter their response to the inhibitor.[5]2. Reagent Consistency: Ensure all other reagents (e.g., media, serum, substrates) are from the same lot or have been validated to not introduce variability.[5]3. Standardize Seeding Density: Maintain a consistent cell seeding density across experiments, as this can influence the apparent potency of an inhibitor.[5] |
| Pipetting and Dilution Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of volumes.[5]2. Serial Dilution Technique: Use a consistent and validated serial dilution method to prepare the concentration-response curve. |
Issue 2: High Background Signal or Off-Target Effects
Symptoms: You observe unexpected cellular phenotypes or high background signal in your assays that are not consistent with DGAT-1 inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Impurities | 1. Check Purity: As with IC50 variability, impurities in a specific batch can lead to off-target effects. Refer to the CoA and consider independent analysis if the problem persists.2. Use a Control Compound: Include a structurally related but inactive control compound if available to differentiate between target-specific and off-target effects. |
| High Compound Concentration | 1. Titrate the Compound: Use the lowest effective concentration of this compound. High concentrations (>10 µM) are more likely to cause non-specific effects.[6]2. Perform a Dose-Response Curve: A well-defined sigmoidal dose-response curve is indicative of a specific effect. A shallow or irregular curve may suggest off-target activity. |
| Assay-Specific Artifacts | 1. Autofluorescence: If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used.[5]2. Interference with Detection Reagents: Ensure that the compound does not directly interact with or inhibit any of the detection reagents (e.g., enzymes, antibodies) used in the assay. |
Experimental Protocols
Protocol 1: Quality Control Check of a New this compound Batch via IC50 Determination in a Cell-Based Assay
This protocol outlines a general workflow for verifying the potency of a new batch of this compound.
-
Cell Culture: Culture a relevant cell line (e.g., HuTu 80) in the recommended growth medium and conditions.[1] Ensure cells are in the logarithmic growth phase.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serially diluted this compound and appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Assay Readout: Perform a cell viability or cytotoxicity assay (e.g., MTS, CellTiter-Glo®) to measure the effect of the compound.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Compare this value to that of a previously validated batch.
Visualizations
Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. AZD 3988 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Long-term stability of AZD3988 in DMSO at -20°C
This technical support center provides guidance on the long-term stability of AZD3988 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months).[1] For short-term storage, -20°C is acceptable for up to one month.[1]
Q2: Can I store my this compound in DMSO at -20°C for longer than one month?
A2: Storing this compound in DMSO at -20°C for periods longer than one month is not recommended.[1] Exceeding this duration may lead to degradation of the compound, potentially affecting its potency and experimental results. For storage needs exceeding one month, it is strongly advised to store the solution at -80°C.[1]
Q3: How many times can I freeze-thaw my this compound DMSO stock solution?
A3: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes before freezing. This practice minimizes the potential for degradation and ensures the consistency of the compound concentration across experiments.
Q4: What are the signs of this compound degradation in my DMSO stock?
A4: Visual signs of degradation can include precipitation of the compound from the solution, a change in color, or the appearance of cloudiness. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak.
Troubleshooting Guide
This guide addresses potential issues that may arise from the storage and handling of this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | 1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the new stock solution into single-use vials and store at -80°C for long-term use and -20°C for short-term use (up to 1 month).[1] 3. If possible, verify the concentration and purity of the new stock solution using a suitable analytical method like HPLC. |
| Precipitate observed in the stock solution upon thawing. | The solubility of this compound in DMSO may have been exceeded, or the compound has degraded. | 1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is recommended to discard the stock and prepare a fresh one. 3. Ensure the initial concentration of your stock solution does not exceed the solubility limit of this compound in DMSO. |
| Difficulty dissolving this compound powder in DMSO. | Insufficient mixing or sonication. | To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene or glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gently warm the vial to 37°C and use an ultrasonic bath for a short period.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Protocol 2: Recommended Storage of this compound Stock Solution
-
Short-Term Storage (Up to 1 Month):
-
Store the aliquoted vials at -20°C in a light-protected container.[1]
-
-
Long-Term Storage (Up to 6 Months):
-
Store the aliquoted vials at -80°C in a light-protected container.[1]
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Overcoming compensatory mechanisms to AZD3988 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZD3988, a potent and specific inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1). This resource is intended for scientists and drug development professionals to navigate experimental challenges and understand potential compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, orally active small molecule inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting DGAT1, this compound effectively blocks the production of new triglycerides, impacting lipid storage and metabolism.
Q2: I am not observing the expected decrease in triglyceride levels after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Please consider the following:
-
Compensatory Mechanisms: Cells may upregulate alternative pathways for triglyceride synthesis to counteract the effect of DGAT1 inhibition. See the "Compensatory Mechanisms" section below for more details.
-
Compound Stability and Potency: Ensure that your stock of this compound is stored correctly and has not degraded. Verify the potency of your batch with appropriate quality control measures.
-
Experimental Conditions: The concentration of this compound and the duration of treatment may need to be optimized for your specific cell line or animal model.
-
Cellular Context: The metabolic state of your cells (e.g., high vs. low fatty acid availability) can significantly influence the observed effect of DGAT1 inhibition.
Q3: Are there any known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of DGAT1, the potential for off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as comparing the effects of this compound with those of DGAT1 knockdown using siRNA or shRNA.
Q4: What are the potential compensatory mechanisms that could lead to resistance to this compound treatment?
Prolonged treatment with this compound can induce compensatory responses in cells, leading to a diminished therapeutic effect. The two primary suspected mechanisms are:
-
Upregulation of DGAT2: Cells may increase the expression and/or stability of DGAT2, another enzyme capable of synthesizing triglycerides, to bypass the DGAT1 blockade.[1][2][3][4]
-
Activation of Alternative Triglyceride Synthesis Pathways: A recently identified alternative pathway involving the enzyme TMEM68 (also known as DIESL) and its regulator TMX1 may be activated to sustain triglyceride production.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Reduced or No Effect on Triglyceride Synthesis
Symptoms:
-
No significant decrease in intracellular triglyceride levels as measured by assays such as Oil Red O staining or colorimetric triglyceride quantification.
-
Lack of expected downstream effects, such as changes in lipid droplet morphology or fatty acid metabolism.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific experimental system. |
| Compound Insolubility or Degradation | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to culture media. Prepare fresh working solutions for each experiment. Confirm the integrity of your this compound stock. |
| High Basal Triglyceride Stores | If cells have large pre-existing lipid droplets, a short-term inhibition of de novo synthesis may not be readily apparent. Consider pre-treating cells in a lipid-depleted medium before applying this compound and fatty acid challenge. |
| Activation of Compensatory Pathways | Investigate the expression levels of DGAT2 and key lipogenic transcription factors like SREBP-1c. See the "Experimental Protocols" section for methods to assess these pathways. |
Issue 2: Increased Lipotoxicity or Cell Death
Symptoms:
-
Unexpected increase in apoptosis or necrosis upon treatment with this compound, especially in the presence of high fatty acid concentrations.
-
Signs of cellular stress, such as activation of the unfolded protein response (UPR) or increased reactive oxygen species (ROS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Accumulation of Lipotoxic Intermediates | Inhibition of triglyceride synthesis can lead to the accumulation of diacylglycerol (DAG) and free fatty acids, which can be lipotoxic. Measure intracellular levels of these lipids. Consider co-treatment with inhibitors of other lipid metabolic pathways to mitigate this effect. |
| Off-Target Effects at High Concentrations | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the phenotype with DGAT1 knockdown to confirm the effect is on-target. |
| Increased Susceptibility to Ferroptosis | DGAT1 inhibition can alter membrane lipid composition, potentially increasing susceptibility to ferroptosis, a form of iron-dependent cell death.[10][11] Assess markers of ferroptosis (e.g., lipid peroxidation) and test the effect of ferroptosis inhibitors like ferrostatin-1. |
Compensatory Mechanisms and Signaling Pathways
Upregulation of DGAT2
In response to DGAT1 inhibition by this compound, cells may upregulate the expression and activity of DGAT2 to maintain triglyceride synthesis. This is a common resistance mechanism observed with DGAT1 inhibitors.[1][2][3][4]
Caption: Compensatory upregulation of DGAT2 in response to this compound.
Activation of the Alternative DIESL/TMX1 Pathway
Recent research has uncovered an alternative pathway for triglyceride synthesis involving the transmembrane protein TMEM68 (DIESL) and its inhibitor TMX1.[5][6][7][8][9] It is plausible that prolonged DGAT1 inhibition could lead to the activation of this pathway as a compensatory mechanism.
Caption: Potential activation of the alternative DIESL/TMX1 pathway.
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Uptake
This protocol is adapted from commercially available kits and published methods.[12][13][14][15][16]
Objective: To measure the rate of fatty acid uptake in cells treated with this compound.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well plate).
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-C12).
-
This compound.
-
Serum-free culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency.
-
Wash the cells twice with warm PBS.
-
Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for the desired time (e.g., 1-24 hours).
-
Prepare the fatty acid uptake solution by diluting the fluorescently labeled fatty acid analog in serum-free medium to the final working concentration.
-
Remove the pre-treatment medium and add the fatty acid uptake solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes).
-
To stop the uptake, remove the fatty acid uptake solution and wash the cells three times with cold PBS.
-
Add PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Normalize the fluorescence intensity to the cell number or protein concentration in each well.
Caption: Workflow for the fatty acid uptake assay.
Protocol 2: Western Blot for SREBP-1 and FASN
This protocol provides a general guideline for detecting the protein levels of SREBP-1 (Sterol Regulatory Element-Binding Protein-1) and FASN (Fatty Acid Synthase).[17][18][19][20][21]
Objective: To determine if this compound treatment leads to an upregulation of the lipogenic transcription factor SREBP-1 and its target gene FASN.
Materials:
-
Cells treated with this compound and appropriate controls.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against SREBP-1 and FASN.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. DGAT2 partially compensates for lipid-induced ER stress in human DGAT1-deficient intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis | Fu | Journal of Endocrinology and Metabolism [jofem.org]
- 6. Identification of an alternative triglyceride biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
- 9. A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis | Fu | Journal of Endocrinology and Metabolism [jofem.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Defective lipid droplet biogenesis exacerbates oleic acid-induced cellular homeostasis disruption and ferroptosis in mouse cardiac endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 15. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Polyunsaturated Fatty Acids Selectively Suppress Sterol Regulatory Element-binding Protein-1 through Proteolytic Processing and Autoloop Regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 19. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maturation and Activity of Sterol Regulatory Element Binding Protein 1 Is Inhibited by Acyl-CoA Binding Domain Containing 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Chromatin Remodeling Protein BRG1 Regulates SREBP Maturation by Activating SCAP Transcription in Hepatocytes [frontiersin.org]
Interpreting unexpected results in AZD3988 experiments
Welcome to the technical support center for AZD3988 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides, which are a major form of stored energy in cells. By inhibiting DGAT1, this compound blocks the final step in triglyceride synthesis.
Q2: What are the expected outcomes of this compound treatment in cell culture?
A2: The primary expected outcome is a decrease in the synthesis and storage of triglycerides, which can be observed as a reduction in the number and size of intracellular lipid droplets. Depending on the cell type and experimental conditions, this can lead to various downstream effects, including altered cellular metabolism, increased fatty acid oxidation, and in some cancer cells, induction of lipotoxicity and cell death.
Q3: Are there any known off-target effects of this compound?
A3: this compound is highly selective for DGAT1 over DGAT2 and other enzymes like cytochrome P450s. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type specific. It is recommended to include appropriate controls in your experiments, such as using a secondary DGAT1 inhibitor with a different chemical scaffold or using genetic knockdown of DGAT1 (e.g., siRNA) to confirm that the observed phenotype is on-target.
Q4: What are the common challenges when working with this compound in vitro?
A4: Common challenges include ensuring the compound is fully solubilized in culture media to achieve the desired concentration, potential for compound degradation over long-term experiments, and cell-type specific responses. It is crucial to prepare fresh dilutions from a concentrated stock in DMSO for each experiment and to include vehicle controls (DMSO).
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Unexpected Result 1: Increased Cell Death or Reduced Viability
Possible Cause 1: Lipotoxicity
-
Explanation: By inhibiting triglyceride synthesis, this compound can lead to an accumulation of free fatty acids and diacylglycerols. In some cell types, particularly cancer cells that are highly dependent on lipid metabolism, this accumulation can be toxic, leading to cellular stress and apoptosis.[1][2]
-
Troubleshooting:
-
Confirm lipotoxicity by co-treating cells with an antioxidant, such as N-acetylcysteine, to see if it rescues the phenotype.
-
Measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3 cleavage).
-
Analyze the cellular lipid profile to confirm the accumulation of free fatty acids or other lipid intermediates.
-
Possible Cause 2: Endoplasmic Reticulum (ER) Stress
-
Explanation: The accumulation of lipid intermediates due to DGAT1 inhibition can induce ER stress, a state of cellular dysfunction that can lead to apoptosis.[3][4][5][6][7] This is particularly relevant in cell types with high lipid flux, such as adipocytes.[3][5]
-
Troubleshooting:
-
Assess markers of ER stress by Western blot, such as p-PERK, p-IRE1α, and ATF6.
-
Determine if co-treatment with an ER stress inhibitor (e.g., 4-PBA) can alleviate the observed cytotoxicity.
-
Possible Cause 3: Autophagy Flux Blockage
-
Explanation: In some cancer cells, inhibition of DGAT1 has been shown to induce oxidative stress which in turn leads to a blockage in the autophagy process, contributing to cell death.[8][9]
-
Troubleshooting:
-
Monitor autophagy flux by measuring LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1).
-
Assess markers of oxidative stress.
-
Unexpected Result 2: No Effect on Lipid Droplet Formation
Possible Cause 1: Insufficient Compound Concentration or Activity
-
Explanation: The IC50 of this compound can vary between cell lines. The concentration used may be too low to effectively inhibit DGAT1 in your specific model. Additionally, the compound may have degraded if not stored or prepared correctly.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.
-
Always prepare fresh dilutions from a frozen stock for each experiment.
-
Confirm the activity of your this compound stock by testing it in a sensitive positive control cell line.
-
Possible Cause 2: Dominant Role of DGAT2
-
Explanation: Some cell types may rely more on DGAT2 for triglyceride synthesis. In such cases, inhibiting DGAT1 alone may not significantly impact lipid droplet formation.
-
Troubleshooting:
-
Determine the relative expression levels of DGAT1 and DGAT2 in your cell model (e.g., by qPCR or Western blot).
-
Test the effect of a DGAT2 inhibitor, alone and in combination with this compound, to see if a more pronounced phenotype is observed.
-
Possible Cause 3: Paradoxical Increase in Lipid Droplets
-
Explanation: While not commonly reported for DGAT1 inhibitors, inhibition of lipid metabolism pathways can sometimes lead to unexpected compensatory mechanisms. For instance, inhibition of DGAT2 has been anecdotally reported to cause a paradoxical increase in lipid droplets in some contexts.[10] While the mechanism is unclear, it highlights the complexity of lipid metabolism regulation.
-
Troubleshooting:
-
Carefully quantify lipid droplet number and size using high-content imaging.
-
Analyze the total triglyceride content of the cells to determine if the increase in visible droplets corresponds to an overall increase in triglycerides.
-
Investigate potential compensatory upregulation of other lipid synthesis pathways.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (DGAT1) | 0.6 nM | Human | [11] |
| 0.5 nM | Rat | [11] | |
| 1.1 nM | Mouse | [11] | |
| Selectivity | Highly selective for DGAT1 over DGAT2 | - | [11] |
| In Vivo Effect | Reduced body weight in diet-induced obese rats | Rat | [11] |
| Suppressed triacylglyceride plasma excursion | Rat | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Droplet Staining and Quantification
-
Cell Culture and Treatment: Grow cells on glass coverslips or in an imaging-compatible multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with a neutral lipid dye, such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL), for 15-30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number, size, and intensity of lipid droplets per cell.
Western Blot for Lipid Metabolism Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer. Note: For some transmembrane proteins involved in lipid metabolism, heating the samples can lead to protein aggregation and loss of signal. It may be beneficial to incubate samples at room temperature or a lower temperature (e.g., 70°C) for 10 minutes instead of boiling.[12]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., DGAT1, p-AMPK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ER stress inhibition enhances formation of triacylglcerols and protects endothelial cells from lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Targeting DGAT1 inhibits prostate cancer cells growth by inducing autophagy flux blockage via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid metabolism of leukocytes in the unstimulated and activated states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. blog.addgene.org [blog.addgene.org]
Cell line-specific responses to AZD3988 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AZD3965, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3965?
AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1), with some activity against MCT2, but not MCT3 or MCT4.[1][2] MCT1 is responsible for the transport of lactate across the cell membrane.[3] In cancer cells that rely on glycolysis for energy (the "Warburg effect"), there is a significant production of lactate.[3][4] To avoid intracellular acidification and maintain glycolytic flux, these cells efflux lactate via MCTs.[3] By inhibiting MCT1, AZD3965 blocks lactate efflux, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent feedback inhibition of glycolysis, which can result in cytostatic or cytotoxic effects.[3][5][6]
Q2: What are the key determinants of a cell line's sensitivity to AZD3965?
The primary determinant of sensitivity to AZD3965 is the expression profile of MCT1 and MCT4.[3] Cell lines that express high levels of MCT1 and low or no MCT4 are generally sensitive to AZD3965.[3][5][6][7] The presence of MCT4, which is not inhibited by AZD3965, can compensate for the loss of MCT1 function by continuing to export lactate, thus conferring resistance.[3][5][6][8] Sensitivity can also be more pronounced under hypoxic conditions, where cells are more dependent on glycolysis.[8][9]
Q3: In which cancer types has AZD3965 shown the most promise?
Preclinical studies have shown that AZD3965 is particularly effective in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[3] It has also demonstrated activity in small cell lung cancer (SCLC), gastric cancer, and muscle-invasive urothelial bladder cancer cell lines that exhibit high MCT1 and low MCT4 expression.[10][11][12]
Troubleshooting Guide
Issue 1: My cell line of interest is resistant to AZD3965 treatment, even though it expresses MCT1.
-
Possible Cause 1: Co-expression of MCT4. As mentioned, MCT4 is a common mechanism of resistance to AZD3965.[3][5][6][8]
-
Possible Cause 2: Alternative metabolic pathways. Some cancer cells may not be solely reliant on glycolysis and can utilize other metabolic pathways, such as oxidative phosphorylation, to a greater extent, making them less sensitive to MCT1 inhibition.[14]
-
Recommendation: Conduct metabolic flux analysis to understand the metabolic phenotype of your cell line.
-
-
Possible Cause 3: Drug concentration and treatment duration. The effective concentration and duration of AZD3965 treatment can vary between cell lines.
-
Recommendation: Perform a dose-response curve with a wide range of AZD3965 concentrations and extend the treatment duration (e.g., up to 72 hours) to determine the GI50 for your specific cell line.
-
Issue 2: I am observing high variability in my experimental results with AZD3965.
-
Possible Cause 1: Inconsistent cell culture conditions. Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.
-
Recommendation: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and used within a defined passage number range.
-
-
Possible Cause 2: Oxygen levels. The sensitivity of some cell lines to AZD3965 is enhanced under hypoxic conditions.[8][9]
-
Recommendation: If your experiments are conducted under normoxic conditions, consider repeating them in a hypoxic chamber to better mimic the tumor microenvironment.
-
-
Possible Cause 3: Drug stability and storage. Improper storage of AZD3965 can lead to degradation and loss of activity.
-
Recommendation: Follow the manufacturer's instructions for storage. Prepare fresh dilutions of the drug for each experiment from a stock solution stored at the recommended temperature.
-
Issue 3: I am not seeing the expected increase in intracellular lactate after AZD3965 treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time. The accumulation of intracellular lactate is a direct consequence of MCT1 inhibition and is dependent on both the dose and duration of treatment.
-
Recommendation: Perform a time-course experiment with a concentration of AZD3965 known to be effective in sensitive cell lines to determine the optimal time point for observing lactate accumulation.
-
-
Possible Cause 2: Compensatory mechanisms. As mentioned, MCT4 expression can prevent the buildup of intracellular lactate.[3][5][6][8]
-
Recommendation: Verify the MCT4 expression status of your cell line.
-
-
Possible Cause 3: Assay sensitivity. The method used to measure intracellular lactate may not be sensitive enough to detect changes.
-
Recommendation: Ensure your lactate assay is properly validated and has the required sensitivity. Consider using a commercially available kit and follow the protocol carefully.
-
Data Presentation
Table 1: In Vitro Sensitivity of Various Cancer Cell Lines to AZD3965
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | GI50 (nM) | Sensitivity | Reference |
| Raji | Burkitt's Lymphoma | High | Low/Negative | <100 | Sensitive | [3] |
| WSU-DLCL-2 | DLBCL | High | Low/Negative | <100 | Sensitive | [3] |
| Karpas-422 | DLBCL | High | Low/Negative | <100 | Sensitive | [3] |
| HBL-1 | DLBCL | High | High | >100 | Resistant | [3] |
| HT | DLBCL | High | High | >100 | Resistant | [3] |
| COR-L103 | SCLC | High | Low/Negative | N/A | Sensitive | [9][13] |
| DMS114 | SCLC | High | High (in hypoxia) | N/A | Resistant | [9][13] |
| DMS79 | SCLC | High | High (in hypoxia) | N/A | Resistant | [9][13] |
| H526 | SCLC | N/A | N/A | N/A | Sensitive | [10][11] |
| HGC27 | Gastric Cancer | N/A | N/A | N/A | Sensitive | [10][11] |
| HT1376R | Bladder Cancer | N/A | Low | N/A | Sensitive | [4][12] |
| 253J | Bladder Cancer | N/A | High | N/A | Resistant | [4][12] |
Note: GI50 values are approximate and can vary based on experimental conditions. "N/A" indicates that the specific data was not provided in the cited sources.
Experimental Protocols
1. Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of AZD3965 (e.g., 0-10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by fitting the data to a dose-response curve.
2. Western Blot for MCT1 and MCT4 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MCT1 and MCT4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Intracellular Lactate Measurement
-
Cell Treatment: Treat cells with AZD3965 or vehicle control for the desired duration.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and then lyse them with a suitable extraction buffer (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the metabolites.
-
Lactate Assay: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's protocol.
-
Normalization: Normalize the lactate concentration to the total protein content or cell number.
Visualizations
Caption: Mechanism of action of AZD3965.
Caption: Experimental workflow for assessing AZD3965 sensitivity.
Caption: Troubleshooting decision tree for AZD3965 resistance.
References
- 1. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Two Potent Human DGAT-1 Inhibitors: AZD3988 and PF-04620110
In the landscape of therapeutic development for metabolic diseases such as obesity and type 2 diabetes, Diacylglycerol O-acyltransferase 1 (DGAT-1) has emerged as a critical target. This enzyme catalyzes the final and committed step in triglyceride synthesis. Its inhibition offers a promising strategy to modulate lipid metabolism. This guide provides a detailed comparison of two prominent small molecule inhibitors of human DGAT-1: AZD3988 and PF-04620110, presenting key quantitative data, experimental methodologies, and a visualization of the DGAT-1 signaling pathway.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and PF-04620110 against human DGAT-1 have been characterized by their half-maximal inhibitory concentrations (IC50). This compound demonstrates significantly higher potency in inhibiting human DGAT-1.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | Human DGAT-1 | 0.6[1][2][3][4][5] | Selective over DGAT-2, K_v_11.1 (hERG), and cytochrome P450 enzymes.[2][3] |
| PF-04620110 | Human DGAT-1 | 19[6][7][8][9][10] | >1000-fold selective for DGAT-1 over DGAT-2.[7][10] |
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust in vitro enzyme activity assays. Below are detailed methodologies representative of those used to evaluate DGAT-1 inhibitors.
Human DGAT-1 Fluorescence-Based Coupled-Enzyme Assay
This assay continuously monitors DGAT-1 activity by measuring the release of Coenzyme A (CoA), which reacts with a fluorogenic probe.
-
Enzyme Source: Microsomes from cells overexpressing human DGAT-1.
-
Substrates:
-
Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
Acyl-CoA (e.g., oleoyl-CoA)
-
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, and 1% TritonX-100.[9]
-
Detection System:
-
A coupled enzyme system where the CoA produced reacts to generate a fluorescent signal.
-
Alternatively, a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) can be used, which becomes fluorescent upon binding to the free thiol group of CoA.
-
-
Procedure:
-
The DGAT-1 enzyme preparation is incubated with the test inhibitor (this compound or PF-04620110) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The fluorescence signal is measured over time using a spectrofluorometer (e.g., excitation at 340 nm and emission at 465 nm).[9]
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cell-Free DGAT-1 Enzyme Assay using Human Intestinal Microsomes
This method directly measures the formation of triglycerides using microsomal preparations from human intestinal cells, a primary site of DGAT-1 activity.
-
Enzyme Source: Human intestinal microsomes.
-
Substrates:
-
Dioleoyl glycerol
-
Palmitoleoyl Coenzyme A
-
-
Procedure:
-
A solution of dioleoyl glycerol is prepared in DMSO and diluted in a Tris/MgCl2 buffer.
-
Palmitoleoyl CoA is dissolved in an acetone-water solution.
-
The human intestinal microsomes are diluted in a buffer containing BSA.
-
The substrates and microsomes are combined to initiate the reaction, which is then incubated at 37°C.
-
The reaction is stopped, and the resulting triglycerides are extracted and quantified, typically by liquid chromatography-mass spectrometry (LC-MS).
-
DGAT-1 Signaling Pathway and Inhibition
DGAT-1 plays a pivotal role in the final stage of triglyceride synthesis. The following diagram illustrates this pathway and the point of inhibition by this compound and PF-04620110.
Conclusion
Both this compound and PF-04620110 are potent and selective inhibitors of human DGAT-1. This compound exhibits a significantly lower IC50, indicating higher potency in in vitro assays. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency and the selectivity profile against other enzymes. The provided experimental protocols offer a foundation for designing and interpreting studies aimed at further characterizing these and other DGAT-1 inhibitors. The visualization of the DGAT-1 pathway highlights the critical role of this enzyme and the mechanism by which these inhibitors exert their effects on triglyceride metabolism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the DGAT1 Inhibitors AZD3988 and Pradigastat (LCQ908)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: AZD3988, developed by AstraZeneca, and pradigastat (formerly LCQ908), developed by Novartis. Both compounds target the final, rate-limiting step in triglyceride synthesis, a key process in dietary fat absorption and lipid metabolism. This document summarizes their mechanism of action, preclinical and clinical data where available, and provides detailed experimental protocols for key assays.
Mechanism of Action: Targeting Triglyceride Synthesis
Both this compound and pradigastat are potent inhibitors of DGAT1, an enzyme primarily expressed in the small intestine. DGAT1 plays a crucial role in the esterification of diacylglycerol to form triglycerides, which are then incorporated into chylomicrons for secretion into the bloodstream. By inhibiting DGAT1, these drugs aim to reduce the absorption of dietary fats and lower postprandial triglyceride levels.
Preclinical and Clinical Data Comparison
A direct head-to-head clinical comparison of this compound and pradigastat is not available in the public domain. Pradigastat has undergone more extensive clinical evaluation, with data available from studies in healthy volunteers and patients with familial chylomicronemia syndrome (FCS). Information on this compound is primarily from preclinical studies. Data for another AstraZeneca DGAT1 inhibitor, AZD7687, is included to provide context on the potential clinical profile of this class of compounds from the same developer.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human DGAT1 | 0.6 nM | Selective over DGAT2 | [1][2] |
| Pradigastat (LCQ908) | Human DGAT1 | 157 nM | Selective over DGAT2, ACAT1, and ACAT2 | [3][4][5] |
Table 2: Preclinical Data Summary
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat | Suppresses triacylglyceride plasma excursion and adipose tissue TAG synthesis. Reduces body weight in diet-induced obese rats. | [1][2] |
| Pradigastat (LCQ908) | Dog | Decreases serum triglyceride levels in an oral lipid tolerance test at 1 mg/kg. | [5] |
Table 3: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS) (NCT01146522)[3][4][6]
| Dose | Change in Fasting Triglycerides (Day 21) | Change in Postprandial Triglycerides (AUC0-9h) |
| 10 mg/day | - | - |
| 20 mg/day | ↓ 41% | ↓ 37% |
| 40 mg/day | ↓ 70% | ↓ 30% |
Table 4: Clinical Pharmacokinetics and Safety of Pradigastat
| Parameter | Value | Reference |
| Tmax (median) | ~10 hours | [3] |
| Half-life | ~150 hours | [3] |
| Metabolism | Primarily via hepatic UGT enzymes (UGT1A1 and UGT1A3) | [6][7] |
| Elimination | Fecal | [6][7] |
| Common Adverse Events | Mild to moderate, transient gastrointestinal events (e.g., diarrhea) | [3][6] |
Clinical Data for AZD7687 (AstraZeneca DGAT1 Inhibitor)
A Phase 1 study of AZD7687 in overweight or obese men demonstrated dose-dependent reductions in postprandial serum triglycerides. However, significant gastrointestinal side effects, particularly diarrhea, were observed at doses above 5 mg/day, which limited its therapeutic window. This highlights a potential class effect for potent DGAT1 inhibitors that would need to be carefully managed in the development of compounds like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of DGAT1 inhibitors.
In Vitro DGAT1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of a compound against DGAT1.
Protocol:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4).
-
Prepare substrate solutions: dioleoyl glycerol and radiolabeled or non-radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in the buffer.
-
Prepare human intestinal microsomes (as a source of DGAT1) at a specified protein concentration in the buffer.
-
Prepare serial dilutions of the test compound (this compound or pradigastat) and a vehicle control (e.g., DMSO).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the buffer, microsomes, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
-
Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
If using a radiolabeled substrate, an aliquot of the upper organic phase is collected, and radioactivity is measured using a scintillation counter to quantify the amount of triglyceride formed.
-
For non-radiolabeled assays, the organic phase can be analyzed by LC-MS/MS to quantify the specific triglyceride product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Oral Fat Tolerance Test (OFTT) in Clinical Trials
The OFTT is a standard clinical procedure to assess postprandial lipid metabolism.
Protocol:
-
Participant Preparation:
-
Participants are required to fast overnight for at least 10-12 hours before the test.
-
A baseline blood sample is collected (time 0).
-
-
Drug Administration:
-
The investigational drug (e.g., a single dose of pradigastat) or placebo is administered orally.
-
-
High-Fat Meal:
-
After a specified time following drug administration, participants consume a standardized high-fat meal. The composition of the meal is consistent across all participants (e.g., providing a specific amount of fat, carbohydrates, and protein).
-
-
Blood Sampling:
-
Blood samples are collected at regular intervals after the meal (e.g., every hour for the first 4 hours, and then every 2 hours up to 8 hours).
-
-
Biochemical Analysis:
-
Plasma is separated from the blood samples, and triglyceride levels are measured. Other parameters such as apoB48, glucose, and insulin may also be assessed.
-
-
Data Analysis:
-
The postprandial triglyceride response is plotted over time.
-
The area under the curve (AUC) for the triglyceride excursion is calculated to quantify the total postprandial lipid exposure.
-
Statistical comparisons are made between the drug-treated and placebo groups.
-
Conclusion
Both this compound and pradigastat are potent and selective inhibitors of DGAT1, a promising target for managing metabolic disorders characterized by elevated triglycerides. While preclinical data for this compound suggests potential efficacy, pradigastat has demonstrated significant reductions in fasting and postprandial triglycerides in clinical trials, particularly in patients with FCS. The clinical development of DGAT1 inhibitors as a class may be challenged by gastrointestinal side effects, as evidenced by studies with AZD7687. Further clinical investigation of this compound is necessary to fully understand its therapeutic potential and to enable a direct comparison with pradigastat. This guide provides a framework for understanding the current landscape of these two DGAT1 inhibitors and the methodologies used to evaluate them.
References
- 1. rareconnect.org [rareconnect.org]
- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. protocols.io [protocols.io]
Comparative Efficacy of AZD3988 and Other Selective DGAT-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AZD3988 with other selective Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors. The information is supported by experimental data to aid in the evaluation of these therapeutic agents for metabolic diseases.
The inhibition of DGAT-1, a key enzyme in the final step of triglyceride synthesis, has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Several selective DGAT-1 inhibitors have been developed and evaluated in both preclinical and clinical settings. This guide focuses on comparing the efficacy of this compound with other notable DGAT-1 inhibitors, including AZD7687, Pradigastat (LCQ-908), and GSK3008356.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and other selective DGAT-1 inhibitors from various studies.
| Inhibitor | Study Type | Model | Key Efficacy Endpoints & Results | Reference |
| This compound | Preclinical (in vivo) | Diet-Induced Obese (DIO) Rats | Body Weight: Significant reduction in body weight observed over 28 days of oral administration. At 10 mg/kg, a mean body weight loss of approximately 15% was recorded. | [1] |
| AZD7687 | Clinical (Phase I) | Healthy Male Subjects | Postprandial Triglycerides: Markedly reduced postprandial triglyceride (TAG) excursion. Incremental TAG AUC was decreased by >75% from baseline at doses ≥5 mg. | [2] |
| Pradigastat (LCQ-908) | Clinical (Phase II) | Patients with Familial Chylomicronemia Syndrome | Fasting Triglycerides: Associated with a 41% (20 mg) and 70% (40 mg) reduction in fasting triglycerides over 21 days of treatment. | [3] |
| GSK3008356 | Clinical (Phase I) | Healthy Volunteers | Postprandial Triglycerides: At higher doses, there was a trend toward lower absolute postprandial triglyceride levels. | [4] |
| T863 | Preclinical (in vivo) | Diet-Induced Obese (DIO) Mice | Body Weight: Oral administration for 2 weeks caused weight loss. Serum and Liver Triglycerides: Reduction in serum and liver triglycerides. Insulin Sensitivity: Improved insulin sensitivity. | [5] |
| PF-04620110 | Preclinical (in vivo) | Rodents | Postprandial Triglycerides: Reduction of plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge. | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for DGAT-1 inhibitors is the blockage of the final and committed step in triglyceride synthesis. This action within the enterocytes of the small intestine leads to a reduction in the absorption of dietary fats and a subsequent decrease in circulating triglyceride levels.
Figure 1: Signaling pathway of DGAT-1 inhibition.
The experimental workflow for evaluating the in vivo efficacy of DGAT-1 inhibitors typically involves diet-induced obesity models and oral fat tolerance tests.
Figure 2: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Diet-Induced Obesity (DIO) Model
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Diet: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity and insulin resistance.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).
Oral Fat Tolerance Test (OFTT)
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected (e.g., via tail vein).
-
Oral Gavage: A bolus of lipid (e.g., corn oil or olive oil, typically 10 mL/kg body weight) is administered via oral gavage. The test compound (e.g., this compound) is often administered orally a set time (e.g., 1-2 hours) before the lipid challenge.
-
Serial Blood Sampling: Blood samples are collected at various time points post-gavage (e.g., 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Plasma or serum is isolated, and triglyceride levels are measured using a commercial assay kit.
-
Data Analysis: The area under the curve (AUC) for postprandial triglyceride levels is calculated to assess the effect of the inhibitor.
Insulin Sensitivity Assessment
-
Glucose Tolerance Test (GTT):
-
Fasting: Animals are fasted overnight.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline and at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This is considered the gold standard for assessing insulin sensitivity.[7]
-
Procedure: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
Measurement: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Discussion and Conclusion
The available data suggests that selective DGAT-1 inhibitors, including this compound, effectively modulate lipid metabolism, primarily by reducing postprandial hypertriglyceridemia. Preclinical studies with this compound demonstrate its potential to reduce body weight in diet-induced obese models.
A significant challenge for the clinical development of many DGAT-1 inhibitors has been the occurrence of gastrointestinal side effects, such as diarrhea and nausea. These adverse events are thought to be mechanism-based, arising from the accumulation of unabsorbed fat in the intestine. The therapeutic window for these compounds, therefore, appears to be narrow.
Further research is warranted to fully elucidate the comparative efficacy and safety profiles of this compound and other selective DGAT-1 inhibitors. Head-to-head comparative studies in standardized preclinical models and well-designed clinical trials will be crucial to determine the most promising candidates for the treatment of metabolic diseases. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and conducting such studies.
References
- 1. Shifting the focus of preclinical, murine atherosclerosis studies from prevention to late-stage intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolism of endothelial triglycerides protects against atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - A. Body weight during the treatment. - Public Library of Science - Figshare [plos.figshare.com]
- 5. dovepress.com [dovepress.com]
- 6. Models of Obesity (DIO) in Rodents | Oncohema Key [oncohemakey.com]
- 7. chempartner.com [chempartner.com]
A Head-to-Head Comparison of AZD3988 and a DGAT-2 Inhibitor in the Context of Metabolic Disease Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides an objective, data-driven comparison of two key inhibitors of triglyceride synthesis: AZD3988, a potent Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor, and a representative Diacylglycerol O-Acyltransferase 2 (DGAT-2) inhibitor. This analysis is supported by experimental data from in vitro studies modeling metabolic dysfunction-associated steatotic liver disease (MASLD).
Introduction to Triglyceride Synthesis and the Role of DGAT Enzymes
Triglyceride (TG) synthesis is a critical metabolic process, and its dysregulation is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and MASLD. The final, rate-limiting step in TG synthesis is catalyzed by the diacylglycerol O-acyltransferase (DGAT) enzymes. Mammals have two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different gene families and exhibit distinct tissue expression patterns, substrate specificities, and physiological roles.
This compound is a highly potent and selective inhibitor of DGAT-1. DGAT-1 is predominantly expressed in the small intestine, where it plays a key role in the absorption of dietary fats, and also in adipose tissue and mammary glands. Its inhibition is explored as a therapeutic strategy for obesity and related metabolic disorders.
DGAT-2 inhibitors , on the other hand, target the DGAT-2 enzyme, which is the primary isoform in the liver and is crucial for hepatic triglyceride synthesis. DGAT-2 preferentially utilizes endogenously synthesized fatty acids. Inhibition of DGAT-2 is a promising approach for the treatment of hepatic steatosis, a key feature of MASLD.
Mechanism of Action
Both this compound and DGAT-2 inhibitors function by blocking the final step of triglyceride synthesis, the conversion of diacylglycerol (DAG) and fatty acyl-CoA to TG. However, their differing isoform selectivity leads to distinct downstream effects.
-
This compound (DGAT-1 Inhibition): By inhibiting DGAT-1, this compound primarily affects the re-esterification of dietary fatty acids into triglycerides in the intestine, thereby reducing fat absorption. In other tissues, DGAT-1 inhibition can impact lipid storage and signaling pathways related to energy metabolism.
-
DGAT-2 Inhibition: A DGAT-2 inhibitor primarily reduces the synthesis of triglycerides in the liver, directly addressing the hepatic lipid accumulation that characterizes MASLD. Furthermore, DGAT-2 inhibition has been shown to have a dual mechanism of action by also suppressing the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a key transcription factor that promotes lipogenesis.
Signaling Pathway Overview
The inhibition of DGAT-1 and DGAT-2 impacts distinct, yet interconnected, metabolic pathways.
Head-to-Head Experimental Data
To provide a direct comparison, we summarize data from a study that investigated the effects of a selective DGAT-1 inhibitor (PF-04620110, with a similar potency and selectivity profile to this compound) and a selective DGAT-2 inhibitor (PF-06424439) in an in vitro model of MASLD using HepG2 cells.[1][2]
Potency and Selectivity
| Compound | Target | IC50 (Human) | Selectivity vs. other DGAT isoform |
| This compound | DGAT-1 | 0.6 nM | Highly selective over DGAT-2 |
| PF-04620110 | DGAT-1 | 19 nM | >100-fold selective over DGAT-2[2] |
| PF-06424439 | DGAT-2 | ~15 nM | Highly selective over DGAT-1 |
Table 1: Inhibitor Potency and Selectivity.
Effects on Triglyceride Synthesis and Gene Expression in a MASLD Model
The following table summarizes the effects of the DGAT-1 inhibitor (iDGAT1) and the DGAT-2 inhibitor (iDGAT2) on key metabolic parameters in HepG2 cells cultured in a steatotic liver disease (SLD)-like medium.[1]
| Parameter | Control | SLD Medium | SLD + iDGAT1 (25 µM) | SLD + iDGAT2 (25 µM) |
| Intracellular Triglyceride Content (% of Control) | 100% | ~250% | ~150% | ~175% |
| DGAT1 mRNA Expression (Relative to Control) | 1.0 | ~1.8 | ~1.2 | ~1.7 |
| DGAT2 mRNA Expression (Relative to Control) | 1.0 | ~2.2 | ~2.1 | ~1.4 |
| SREBP1 mRNA Expression (Relative to Control) | 1.0 | ~2.5 | ~2.3 | ~1.8 |
Table 2: Comparative effects of DGAT-1 and DGAT-2 inhibitors on triglyceride content and gene expression in an in vitro MASLD model. Data are approximated from graphical representations in the source publication.[1]
Experimental Protocols
In Vitro Model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Induction of Steatosis (SLD-medium): To mimic the conditions of steatotic liver disease, the culture medium was supplemented with a mixture of palmitic and oleic acids (PAOA).
-
Inhibitor Treatment: The DGAT-1 inhibitor (PF-04620110) and the DGAT-2 inhibitor (PF-06424439) were added to the culture medium at a concentration of 25 µM.
Triglyceride Content Assay
-
Principle: Intracellular triglyceride content was measured using a colorimetric assay.
-
Procedure:
-
HepG2 cells were lysed after treatment.
-
The cell lysates were assayed for triglyceride content using a commercially available kit.
-
The absorbance was read on a spectrophotometer, and the triglyceride concentration was calculated relative to the total protein content of the cell lysate.
-
Gene Expression Analysis (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of target genes.
-
Procedure:
-
Total RNA was extracted from the treated HepG2 cells.
-
RNA was reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR was performed using specific primers for DGAT1, DGAT2, and SREBP1.
-
The relative gene expression was calculated using the comparative Ct method, with a housekeeping gene used for normalization.
-
Experimental Workflow
Concluding Remarks
This head-to-head comparison demonstrates that while both this compound (a DGAT-1 inhibitor) and DGAT-2 inhibitors target the final step of triglyceride synthesis, their distinct isoform specificities lead to different primary mechanisms of action and downstream effects.
-
This compound (DGAT-1 Inhibition): Primarily impacts intestinal fat absorption, making it a potential therapeutic for obesity. In the context of the liver, its effect on triglyceride accumulation appears less direct than that of a DGAT-2 inhibitor.
-
DGAT-2 Inhibition: Directly targets hepatic triglyceride synthesis and also influences the key lipogenic transcription factor SREBP-1. This dual mechanism makes it a compelling candidate for the treatment of MASLD and hepatic steatosis.
The presented experimental data from an in vitro MASLD model supports these distinct roles, with the DGAT-2 inhibitor showing a more pronounced effect on the expression of the hepatic DGAT2 isoform and the lipogenic factor SREBP1. The choice between a DGAT-1 and a DGAT-2 inhibitor for therapeutic development will therefore depend on the specific metabolic disease being targeted. For liver-centric diseases like MASLD, a DGAT-2 inhibitor appears to be a more direct and potentially more efficacious approach.
References
Validating AZD3988 Results with Genetic Knockout of DGAT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Diacylglycerol Acyltransferase 1 (DGAT1) by AZD3988 and the genetic knockout of the Dgat1 gene. By examining the outcomes of both approaches, this document aims to validate the on-target effects of this compound and provide a comprehensive resource for researchers in metabolic diseases.
Data Presentation: Quantitative Comparison
The following table summarizes the key phenotypic and metabolic changes observed with both pharmacological inhibition of DGAT1 (including data on this compound and other inhibitors) and genetic knockout of DGAT1.
| Parameter | This compound / DGAT1 Inhibitors | DGAT1 Genetic Knockout (Dgat1-/-) | Key Findings & References |
| DGAT1 Activity | Potent inhibition (this compound IC50 = 0.6 nM for human DGAT1)[1][2][3] | Complete or significant reduction in DGAT1 mRNA and protein levels[4][5] | Both methods effectively reduce or eliminate DGAT1 enzymatic activity. |
| Triglyceride (TG) Synthesis | Suppresses triacylglyceride (TAG) plasma excursion and adipose tissue TAG synthesis[2][3]. | Significantly reduced tissue triglycerides[6]. | Both approaches lead to a decrease in the final step of triglyceride synthesis. |
| Body Weight & Adiposity | Reduces body weight in diet-induced obese rats[2][3]. | Resistant to high-fat diet-induced body weight gain and have reduced adiposity[6][7][8][9]. | Inhibition or lack of DGAT1 protects against obesity. |
| Insulin Sensitivity | Improves insulin sensitivity[4]. | Enhanced insulin and leptin sensitivity; protected from diet-induced insulin resistance[4][6][7][8][10][11]. | DGAT1 deficiency leads to improved glucose homeostasis. |
| Hepatic Steatosis | Protects against hepatic steatosis induced by a high-fat diet[6]. | Protects from diet-induced hepatic steatosis[6][12]. | Both strategies mitigate the accumulation of fat in the liver. |
| Cholesterol Metabolism | Alters cholesterol metabolism, leading to decreased cholesterol absorption[13][14]. | Alters cholesterol metabolism, with decreased cholesterol absorption[13][14]. | DGAT1 inhibition or absence impacts whole-body cholesterol homeostasis. |
| Food Intake | May not significantly decrease food intake[6]. | Increased energy expenditure rather than decreased food intake is the primary mechanism for resistance to obesity[6][7]. | The beneficial metabolic effects are largely independent of changes in food consumption. |
| Energy Expenditure | Increased energy expenditure is a proposed mechanism[15]. | Increased energy expenditure[6][7][8][10]. | Both approaches lead to a higher metabolic rate. |
| Intestinal Lipid Absorption | Reduces intestinal triglyceride absorption, leading to a delay in postprandial hypertriglyceridemia[6]. | Delayed intestinal fat absorption[7][8]. However, quantitative dietary triacylglycerol absorption is not completely essential[16]. | DGAT1 plays a role in the rate of dietary fat absorption. |
| Side Effects | Gastrointestinal side effects have been reported with some DGAT1 inhibitors in human trials[17]. | Dgat1-/- mice are viable and generally healthy[6][9][18]. | Pharmacological inhibition may present off-target or acute effects not seen in the chronic genetic knockout model. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of key experimental protocols frequently employed in studies involving DGAT1 inhibition and knockout.
In Vitro DGAT1 Activity Assay
-
Objective: To measure the enzymatic activity of DGAT1 in the presence or absence of an inhibitor.
-
Methodology:
-
Prepare microsomes from cells or tissues expressing DGAT1.
-
Incubate the microsomes with a reaction mixture containing radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of the DGAT1 inhibitor (e.g., this compound).
-
Stop the reaction and extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triacylglycerol formed using a phosphorimager or liquid scintillation counting.
-
Calculate the IC50 value for the inhibitor.
-
In Vivo Lipid Tolerance Test
-
Objective: To assess the effect of DGAT1 inhibition or knockout on postprandial lipid excursion.
-
Methodology:
-
Fast mice overnight.
-
Administer the DGAT1 inhibitor (e.g., this compound) or vehicle via oral gavage. For knockout studies, use Dgat1-/- and wild-type control mice.
-
After a set time, administer an oral lipid gavage (e.g., olive oil).
-
Collect blood samples at various time points post-gavage (e.g., 0, 1, 2, 4 hours).
-
Measure plasma triglyceride levels using a commercial kit.
-
Plot the plasma triglyceride concentration over time to determine the area under the curve (AUC).
-
Body Composition and Energy Expenditure Analysis
-
Objective: To determine the effects on body fat, lean mass, and metabolic rate.
-
Methodology:
-
House mice individually in metabolic cages (e.g., CLAMS).
-
Acclimatize the mice to the new environment.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity over a set period (e.g., 24-48 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
-
Measure body composition (fat mass and lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Glucose and Insulin Tolerance Tests
-
Objective: To evaluate glucose homeostasis and insulin sensitivity.
-
Methodology:
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight.
-
Administer a bolus of glucose via intraperitoneal (IP) injection.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for a shorter period (e.g., 4-6 hours).
-
Administer a bolus of insulin via IP injection.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, 60 minutes).
-
-
Mandatory Visualization
The following diagrams illustrate the central role of DGAT1 in triglyceride synthesis and the experimental workflow for evaluating DGAT1 inhibitors.
Caption: DGAT1's role in triglyceride synthesis and points of intervention.
Caption: Workflow for validating this compound against DGAT1 knockout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AZD 3988 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 4. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]
- 8. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 11. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gwasstories.com [gwasstories.com]
- 18. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
AZD3988: A Comparative Guide to Acyltransferase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acyltransferase inhibitor AZD3988, focusing on its cross-reactivity with other key acyltransferases. The information is intended to assist researchers in designing experiments and interpreting data related to triglyceride metabolism and the development of selective inhibitors.
Introduction
This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a crucial enzyme in the final step of triglyceride synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This pathway is a key therapeutic target for metabolic diseases such as obesity and diabetes. Understanding the selectivity profile of this compound is critical for elucidating its precise mechanism of action and potential off-target effects. This guide compares the inhibitory activity of this compound against its primary target, DGAT1, with its activity against other important acyltransferases involved in lipid metabolism.
Comparative Selectivity of this compound
The following table summarizes the known inhibitory activities of this compound against a panel of human acyltransferases. The data highlights the compound's high potency for DGAT1 and its selectivity over other related enzymes.
| Target Enzyme | Common Name/Abbreviation | Function in Lipid Metabolism | This compound IC50 (nM) | Selectivity vs. DGAT1 |
| Diacylglycerol O-Acyltransferase 1 | DGAT1 | Catalyzes the final step of triglyceride synthesis. | 0.6 | Primary Target |
| Diacylglycerol O-Acyltransferase 2 | DGAT2 | Catalyzes the final step of triglyceride synthesis; distinct from DGAT1. | No activity detected | >10,000-fold |
| Acyl-CoA: Cholesterol Acyltransferase 1 | ACAT1 | Catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. | 86 | ~143-fold |
| Acyl-CoA: Cholesterol Acyltransferase 2 | ACAT2 | Catalyzes the formation of cholesteryl esters, primarily in the intestine and liver. | 600 | ~1000-fold |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound acts and how its activity is assessed, the following diagrams illustrate the triglyceride synthesis pathway and a general experimental workflow for evaluating acyltransferase inhibition.
Caption: Simplified triglyceride synthesis pathway highlighting the inhibition of DGAT1 by this compound.
Caption: A generalized workflow for determining the inhibitory activity of a compound against an acyltransferase.
Experimental Protocols
Detailed below are representative protocols for cell-free and cell-based assays to determine the inhibitory activity of compounds like this compound against various acyltransferases. These protocols are based on commonly used methodologies and can be adapted for specific experimental needs.
Cell-Free Enzyme Inhibition Assay (e.g., DGAT1, ACAT1, ACAT2)
This assay measures the direct inhibition of acyltransferase activity using a microsomal fraction containing the enzyme of interest.
1. Materials:
- Microsomal preparations containing the human acyltransferase of interest (e.g., DGAT1, ACAT1, or ACAT2).
- Acyl-CoA substrate (e.g., [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA).
- Acyl-acceptor substrate (e.g., 1,2-dioleoyl-sn-glycerol for DGAT1, cholesterol for ACAT1/2).
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).
- This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).
- Scintillation cocktail or fluorescence plate reader.
- Thin-layer chromatography (TLC) plates and developing solvents.
2. Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a reaction tube, add the microsomal preparation and the diluted this compound. Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the acyl-CoA and acyl-acceptor substrates.
- Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
- Stop the reaction by adding a solution of isopropanol/heptane/water.
- Extract the lipid products by vortexing and centrifugation.
- Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the product from the substrates.
- Visualize the product (e.g., by autoradiography for radiolabeled products or fluorescence imaging).
- Quantify the product by scraping the corresponding spot from the TLC plate and measuring the radioactivity by liquid scintillation counting or by measuring the fluorescence intensity.
- Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of an inhibitor on triglyceride synthesis within intact cells.
1. Materials:
- A suitable cell line (e.g., HEK293, HepG2, or 3T3-L1 adipocytes).
- Cell culture medium and supplements.
- [14C]oleic acid or a fluorescent fatty acid analog complexed to fatty acid-free BSA.
- This compound or other test compounds.
- Lysis buffer.
- Reagents for lipid extraction and TLC analysis as described in the cell-free assay.
2. Procedure:
- Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).
- Add the [14C]oleic acid-BSA complex to the cell culture medium and incubate for a period to allow for fatty acid uptake and incorporation into triglycerides (e.g., 2-4 hours).
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled fatty acids.
- Lyse the cells using a suitable lysis buffer.
- Extract the total lipids from the cell lysate.
- Separate and quantify the radiolabeled triglycerides using TLC and liquid scintillation counting as described in the cell-free assay protocol.
- Determine the effect of this compound on triglyceride synthesis and calculate the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of DGAT1. The available data demonstrates significant selectivity for DGAT1 over the related acyltransferases DGAT2, ACAT1, and ACAT2. This selectivity profile makes this compound a valuable tool for studying the specific roles of DGAT1 in triglyceride metabolism and a promising lead compound for the development of therapies for metabolic diseases. Further studies are warranted to expand the cross-reactivity profiling of this compound against a broader range of acyltransferases to fully characterize its off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the pharmacology of this and other acyltransferase inhibitors.
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of AZD3988 against a panel of metabolic enzymes
An Objective Comparison of the Selectivity Profile of MTHFD2 Inhibitors Against a Panel of Metabolic Enzymes
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and low to absent expression in healthy adult tissues.[1][2][3] This differential expression presents a therapeutic window for the development of selective inhibitors. This guide provides a comparative overview of the selectivity profile of a potent MTHFD2 inhibitor, DS18561882, against other metabolic enzymes, supported by experimental data.
Introduction to MTHFD2 and its Role in Cancer Metabolism
MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a critical pathway that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][4] By catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 contributes significantly to the metabolic reprogramming that fuels rapid cancer cell proliferation.[3][4] The high expression of MTHFD2 in tumors, which correlates with poor prognosis in several cancers, underscores its importance as a therapeutic target.[2][5] However, the high sequence and structural similarity to its cytosolic isoform MTHFD1 and mitochondrial homolog MTHFD2L presents a challenge in developing highly selective inhibitors.[6][7]
Selectivity Profile of DS18561882
DS18561882 is a potent and orally available MTHFD2 inhibitor with a tricyclic coumarin scaffold.[8][9] Its selectivity has been evaluated against the closely related isoform MTHFD1, demonstrating a significant preference for MTHFD2.
Table 1: Inhibitory Activity of DS18561882 against MTHFD Isoforms
| Enzyme | IC50 (μM) | Selectivity (fold) vs. MTHFD2 |
| MTHFD2 | 0.0063 | - |
| MTHFD1 | 0.57 | >90 |
Data sourced from MedchemExpress.[8]
This high degree of selectivity is crucial, as MTHFD1 is expressed in healthy adult tissues, and its inhibition could lead to undesirable side effects.[6] While comprehensive screening data against a broader panel of metabolic enzymes for DS18561882 is not publicly available, studies on other MTHFD2 inhibitors often include assessments against other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), to ensure on-target specificity.[10] For instance, the MTHFD2 inhibitor TH7299 was shown to be selective over SHMT1/2, TS, and DHFR.[11]
Comparison with Other MTHFD2 Inhibitors
Several other MTHFD2 inhibitors have been developed, each with varying degrees of potency and selectivity.
-
LY345899 : A folate analog that inhibits both MTHFD2 and MTHFD1. However, it is more potent against MTHFD1 (IC50 = 96 nM) than MTHFD2 (IC50 = 663 nM).[12][13]
-
DS44960156 : A precursor to DS18561882, this compound showed greater than 18-fold selectivity for MTHFD2 over MTHFD1.[14][15]
-
Xanthine-based allosteric inhibitors : These compounds bind to a site distinct from the substrate-binding site and have shown selectivity for MTHFD2 over MTHFD1.[6][16]
The development of isozyme-selective inhibitors like DS18561882 represents a significant advancement in targeting cancer-specific metabolic pathways while minimizing off-target effects.[8][17]
Experimental Protocols
The determination of the inhibitory activity and selectivity of MTHFD2 inhibitors typically involves the following experimental setup:
Enzyme Inhibition Assay (Dehydrogenase Activity)
This assay measures the ability of a compound to inhibit the dehydrogenase activity of recombinant human MTHFD2 and MTHFD1.
-
Enzyme and Substrate Preparation : Recombinant human MTHFD2 and MTHFD1 are purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh.
-
Reaction Mixture : The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the respective enzyme, the cofactor NAD+, and the substrate.
-
Inhibitor Addition : The test compound (e.g., DS18561882) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Measurement : The reaction is initiated by the addition of the substrate. The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mitochondrial one-carbon metabolism pathway and a general workflow for identifying selective MTHFD2 inhibitors.
Caption: Mitochondrial 1C metabolism pathway highlighting MTHFD2.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological targeting of one‑carbon metabolism as a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
A New Era in DGAT-1 Inhibition: Benchmarking AZD3988 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and well-tolerated therapies for metabolic diseases has led to significant interest in diacylglycerol acyltransferase-1 (DGAT-1) as a therapeutic target. DGAT-1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition offers a promising strategy for managing conditions like obesity and type 2 diabetes. While first-generation DGAT-1 inhibitors validated the therapeutic concept, their clinical advancement has been frequently hampered by dose-limiting gastrointestinal side effects. This guide provides a comprehensive comparison of the next-generation DGAT-1 inhibitor, AZD3988, against its predecessors, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
The landscape of DGAT-1 inhibitors is marked by a clear progression in potency. This compound demonstrates a significant leap forward in this regard, a critical factor for achieving therapeutic efficacy at lower, potentially better-tolerated doses.
| Compound | Type | Target | IC50 (Human DGAT-1) | Selectivity Profile | Key Clinical Observation |
| This compound | Next-Generation Inhibitor | DGAT-1 | 0.6 nM [1] | Selective over DGAT-2, hERG, and cytochrome P450 enzymes[1] | Preclinical data indicates high potency and oral bioavailability[1] |
| AZD7687 | First-Generation Inhibitor | DGAT-1 | 80 nM[2] | Selective DGAT-1 inhibitor[3] | Significant gastrointestinal side effects (diarrhea, nausea) at doses ≥5 mg/day, leading to high discontinuation rates in clinical trials[3][4] |
| PF-04620110 | First-Generation Inhibitor | DGAT-1 | 19 nM[5][6] | Highly selective against a broad panel of off-target pharmacological endpoints[5][6] | Advanced to human clinical studies, demonstrating dose-dependent reduction of plasma triglycerides[5] |
| T863 | First-Generation Inhibitor | DGAT-1 | 15 nM[7] | No inhibitory activity against human MGAT3, DGAT2, or MGAT2[7] | Characterized as a tool compound for in vivo studies in mice[8] |
| A-922500 | First-Generation Inhibitor | DGAT-1 | 9 nM | Potent and selective DGAT-1 inhibitor | Dose-dependently attenuated postprandial hyperlipidemia in multiple rodent models[7] |
Delving Deeper: Experimental Insights
The enhanced potency of this compound is the result of rigorous screening and optimization, guided by sophisticated in vitro and in vivo experimental protocols. Understanding these methodologies is key to appreciating the nuances of DGAT-1 inhibitor development.
Experimental Protocols
1. In Vitro DGAT-1 Enzyme Activity Assay (Fluorescence-Based)
This assay is a cornerstone for determining the direct inhibitory potential of a compound on the DGAT-1 enzyme.
-
Objective: To quantify the IC50 value of a test compound against recombinant human DGAT-1.
-
Principle: The assay measures the enzymatic activity of DGAT-1 by detecting the release of Coenzyme A (CoA-SH) during the synthesis of triglycerides from diacylglycerol (DAG) and acyl-CoA. The released CoA-SH reacts with a fluorogenic probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal that is proportional to enzyme activity.
-
Procedure:
-
Recombinant human DGAT-1 enzyme is incubated in a reaction buffer containing a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) and an acyl-CoA substrate (e.g., oleoyl-CoA).
-
The test compound (e.g., this compound or a first-generation inhibitor) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The CPM probe is added, and the fluorescence is measured using a plate reader at an excitation/emission wavelength pair of approximately 355/460 nm.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular DGAT-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit DGAT-1 activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.
-
Objective: To measure the inhibition of triglyceride synthesis in a cellular model.
-
Principle: Cells are incubated with a radiolabeled precursor of triglyceride synthesis, such as [14C]-oleic acid or [14C]-glycerol. The incorporation of the radiolabel into triglycerides is quantified in the presence and absence of the test compound.
-
Procedure:
-
A suitable cell line, such as HEK293 or HepG2, is cultured.
-
Cells are pre-incubated with the test compound at various concentrations.
-
A radiolabeled substrate (e.g., [14C]-oleic acid complexed to BSA) is added to the culture medium.
-
After an incubation period, the cells are harvested, and total lipids are extracted.
-
The lipid extract is separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the triglyceride fraction is quantified by scintillation counting or phosphorimaging.
-
The percentage of inhibition is calculated relative to vehicle-treated control cells.
-
3. In Vivo Pharmacodynamic Assessment in Rodent Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of DGAT-1 inhibitors.
-
Objective: To assess the effect of a DGAT-1 inhibitor on postprandial hyperlipidemia in rodents.
-
Principle: Rodents are administered an oral lipid challenge (e.g., corn oil) to induce a transient increase in plasma triglyceride levels. The ability of a pre-administered DGAT-1 inhibitor to attenuate this rise in triglycerides is measured.
-
Procedure:
-
Rodents (e.g., mice or rats) are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a defined pre-treatment period, an oral gavage of a lipid source (e.g., corn oil) is administered.
-
Blood samples are collected at multiple time points post-lipid challenge.
-
Plasma triglyceride levels are measured, and the area under the curve (AUC) of the triglyceride excursion is calculated.
-
The percentage of inhibition of the postprandial triglyceride response is determined for the treated groups relative to the vehicle control group.
-
Visualizing the Science
To better illustrate the context of DGAT-1 inhibition, the following diagrams depict the relevant biological pathway and a typical experimental workflow.
Caption: The role of DGAT-1 in triglyceride absorption and chylomicron formation in an enterocyte.
Caption: A streamlined workflow for the preclinical and clinical evaluation of DGAT-1 inhibitors.
Conclusion: The Path Forward for DGAT-1 Inhibition
The development of DGAT-1 inhibitors has been a journey of iterative improvement. While first-generation inhibitors successfully demonstrated the potential of this therapeutic strategy, their clinical utility was often compromised by gastrointestinal side effects. The significantly enhanced potency of this compound represents a pivotal advancement. This higher potency may allow for lower therapeutic doses, potentially widening the therapeutic window and mitigating the adverse events that have plagued earlier compounds. The continued investigation of next-generation DGAT-1 inhibitors like this compound holds the promise of finally delivering a safe and effective treatment for metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. typefully.com [typefully.com]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of AZD3988 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, AZD3988, with other relevant alternatives. The following sections detail its in vitro potency, in vivo efficacy, and the experimental methodologies supporting these findings, offering a comprehensive resource for researchers in metabolic diseases.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TG) synthesis. By blocking DGAT1, this compound prevents the esterification of diacylglycerol to triacylglycerol, thereby reducing the synthesis and storage of fat. This mechanism of action makes DGAT1 inhibitors a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
Comparative In Vitro Activity
This compound demonstrates high potency against DGAT1 in enzymatic assays. The following table summarizes its half-maximal inhibitory concentration (IC50) and compares it with other known DGAT1 inhibitors.
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | DGAT1 | 0.6 | Human | [1][2] |
| This compound | DGAT1 | 0.5 | Rat | [2] |
| This compound | DGAT1 | 1.1 | Mouse | [2] |
| T863 | DGAT1 | ~10 | Human | |
| PF-04620110 | DGAT1 | 19 | Human |
Comparative In Vivo Efficacy
In vivo studies in rodent models of metabolic disease have demonstrated the potential of this compound to mitigate key pathological features. This section compares the in vivo effects of this compound with other DGAT1 inhibitors.
Oral Lipid Tolerance Test (OLTT): This test assesses the postprandial lipemic response. Following a lipid challenge, DGAT1 inhibitors are expected to reduce the excursion of plasma triglycerides.
| Compound | Animal Model | Dose (mg/kg) | Route | Effect on Plasma Triglyceride Excursion | Reference |
| This compound | Rat | Not Specified | Oral | Suppressed | [1] |
| AZD7687 | Mouse | 0.1, 1, 3 | Oral | Dose-dependent reduction | [3] |
| PF-04620110 | Rodent | ≥0.1 | Oral | Reduction |
Body Weight Reduction in Diet-Induced Obesity (DIO) Models:
| Compound | Animal Model | Diet | Duration | Dose (mg/kg) | Effect on Body Weight | Reference |
| This compound | Rat | High-Fat Diet | Not Specified | Not Specified | Reduced | [1] |
| T863 | Mouse | High-Fat Diet | 2 weeks | 10 | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro DGAT1 Enzyme Activity Assay
This assay quantifies the enzymatic activity of DGAT1 and the inhibitory potential of compounds like this compound.
Protocol:
-
Enzyme Source: Microsomal fractions containing DGAT1 are prepared from cells or tissues.
-
Reaction Mixture: The reaction is initiated by adding the microsomal preparation to a buffer containing diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]-oleoyl-CoA) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system.
-
Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Oral Lipid Tolerance Test (OLTT) in Mice
This test evaluates the effect of a compound on the absorption and processing of dietary fats.
Protocol:
-
Animal Model: Male ICR mice (or other suitable strain) are used.
-
Acclimatization and Fasting: Animals are acclimated and then fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: A single oral dose of the test compound (e.g., this compound) or vehicle is administered.
-
Lipid Challenge: After a set time post-dosing (e.g., 30 minutes), an oral gavage of a lipid emulsion (e.g., 20% Intralipid) is administered.[3]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 0.5, 1, 1.5, 2, 3, 4, and 4.5 hours).[3]
-
Triglyceride Measurement: Plasma is separated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated to assess the overall lipid excursion.
Measurement of Plasma Triglycerides
Protocol:
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation.
-
Enzymatic Assay: Commercially available colorimetric assay kits are used. The principle involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that result in the formation of a colored product.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer at the appropriate wavelength, and the triglyceride concentration is determined by comparison to a standard curve.
Conclusion
The available data indicate a strong correlation between the in vitro potency of this compound and its in vivo efficacy in animal models of metabolic disease. Its nanomolar IC50 for DGAT1 translates to a tangible reduction in postprandial hypertriglyceridemia and body weight in rats. This positions this compound as a promising candidate for further investigation in the management of obesity and related metabolic disorders. The provided experimental protocols offer a standardized framework for future comparative studies in this area.
References
- 1. AZD 3988 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of AZD7687 on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for AZD3988
For researchers, scientists, and drug development professionals utilizing AZD3988, a potent and selective DGAT-1 inhibitor, stringent adherence to safety protocols is paramount to ensure a secure laboratory environment. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans for the handling of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles are required to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat must be worn to protect clothing and skin. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator or a dust mask should be used. All handling of the solid form should ideally be conducted within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container, away from incompatible substances.
-
-
Preparation of Solutions:
-
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure all labware is clean and dry before use.
-
-
During Experimentation:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
-
In case of accidental spills, follow the emergency procedures outlined below.
-
-
Post-Experiment:
-
Thoroughly clean all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste materials contaminated with this compound, including empty containers, used pipette tips, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregation and Collection:
-
Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Signaling Pathway of DGAT-1 Inhibition
The following diagram illustrates the mechanism of action of this compound as a Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor.
Caption: Mechanism of this compound as a DGAT-1 inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
